2-Iodo-5-methylbenzenesulfonic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSSTIHHKTXBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541045 | |
| Record name | 2-Iodo-5-methylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139778-27-1 | |
| Record name | 2-Iodo-5-methylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Solubility Profile of 2-Iodo-5-methylbenzenesulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-5-methylbenzenesulfonic acid. Due to a lack of extensive published quantitative data for this specific compound, this document focuses on its general solubility properties derived from the behavior of related benzenesulfonic acid derivatives, outlines a detailed experimental protocol for determining its solubility, and presents its known physicochemical properties. This information is crucial for applications in organic synthesis, formulation development, and analytical chemistry where precise solubility knowledge is essential for reaction optimization, purification, and product formulation.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. The dihydrate form is commonly available.
| Property | Value | Reference |
| Chemical Formula | C₇H₇IO₃S | [1] |
| Molecular Weight | 298.10 g/mol | [1] |
| Appearance | Yellow to Brown Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8 °C | |
| CAS Number | 139778-27-1 (for the dihydrate) | [2] |
Solubility in Organic Solvents: A Qualitative Assessment
Benzenesulfonic acids are characterized by a polar sulfonic acid group (-SO₃H) and a non-polar benzene ring.[3][4] This dual nature governs their solubility. The sulfonic acid group is hydrophilic and can engage in hydrogen bonding, promoting solubility in polar solvents.[4] Conversely, the benzene ring is hydrophobic and interacts favorably with non-polar organic solvents.[3]
Therefore, this compound is expected to exhibit the following general solubility trends:
-
High Solubility: In polar protic solvents such as water and lower alcohols (e.g., ethanol, methanol) due to the formation of strong hydrogen bonds with the sulfonic acid group.[3][5]
-
Moderate to Good Solubility: In polar aprotic solvents like acetone and other ketones, which can act as hydrogen bond acceptors.[3]
-
Slight to Moderate Solubility: In aromatic hydrocarbons like benzene and toluene, driven by the interaction of the substituted benzene ring with the solvent.[5]
-
Low to Insoluble: In non-polar aliphatic solvents such as hexane and diethyl ether.[5]
It is important to note that these are general predictions. The presence of the iodo and methyl substituents on the benzene ring will influence the overall polarity and crystal lattice energy of the molecule, which in turn will affect its solubility in specific solvents. Empirical determination is necessary for precise solubility values.
Experimental Protocol for Solubility Determination
A robust and widely accepted method for determining the solubility of a solid compound like this compound is the isothermal equilibrium method . This procedure involves establishing a saturated solution at a constant temperature and subsequently quantifying the solute concentration.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents of analytical grade
-
Thermostatically controlled shaker or incubator
-
Analytical balance (± 0.0001 g)
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the controlled temperature can be employed to separate the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid crystallization. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as g/100 mL or mol/L.
Visual Representation of Experimental Workflow
The following diagram illustrates the general workflow for the isothermal equilibrium method of solubility determination.
Caption: Workflow for determining the solubility of a solid in a liquid.
In the absence of specific signaling pathway involvement for a compound like this compound, which primarily serves as a chemical intermediate, a diagram of the experimental workflow for a key property like solubility is provided as a mandatory visualization. This workflow represents a logical relationship central to the core topic of this guide.
References
Spectroscopic Analysis of 2-Iodo-5-methylbenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 2-Iodo-5-methylbenzenesulfonic acid (CAS RN: 139778-27-1), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, and experimental data for a closely related analogue, 2-Iodo-5-methylbenzoic acid, for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). These data points are crucial for the structural elucidation and quality control of this important chemical entity.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the predicted chemical shifts for the protons (¹H) and carbon atoms (¹³C) of this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar molecular structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | Aromatic H |
| ~7.5 | dd | 1H | Aromatic H |
| ~7.2 | d | 1H | Aromatic H |
| ~2.4 | s | 3H | -CH₃ |
| ~11-13 | br s | 1H | -SO₃H |
d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~145 | Aromatic C-S |
| ~142 | Aromatic C-I |
| ~140 | Aromatic C-CH₃ |
| ~135 | Aromatic C-H |
| ~132 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~21 | -CH₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. The following data is for the analogous compound, 2-Iodo-5-methylbenzoic acid, and is expected to show similar characteristic peaks for the aromatic and methyl groups, with the key difference being the sulfonic acid group instead of a carboxylic acid group. The characteristic S=O stretching vibrations for a sulfonic acid typically appear in the regions of 1350-1470 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The broad O-H stretch of the sulfonic acid is expected between 2800-3200 cm⁻¹.[1]
Table 3: IR Spectral Data for 2-Iodo-5-methylbenzoic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Strong, Broad | O-H Stretch (Carboxylic Acid) |
| ~2920 | Medium | C-H Stretch (Aromatic) |
| ~1700 | Strong | C=O Stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C Stretch (Aromatic) |
| ~1300 | Medium | C-O Stretch / O-H Bend |
| ~820 | Strong | C-H Bend (Aromatic) |
Data obtained from the NIST WebBook for 2-Iodo-5-methylbenzoic acid.[2]
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The following data is for the analogous compound, 2-Iodo-5-methylbenzoic acid. The molecular ion peak for this compound is expected at m/z 298 (for the most common isotopes).
Table 4: Mass Spectrometry Data for 2-Iodo-5-methylbenzoic acid
| m/z | Relative Intensity (%) | Assignment |
| 262 | 100 | [M]⁺ (Molecular Ion) |
| 245 | 40 | [M-OH]⁺ |
| 217 | 25 | [M-COOH]⁺ |
| 117 | 30 | [M-I-CO]⁺ |
| 91 | 50 | [C₇H₇]⁺ |
Data obtained from the NIST WebBook for 2-Iodo-5-methylbenzoic acid.[2]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of solid aromatic sulfonic acids involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to ensure sample solubility and to avoid interfering signals.
-
Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher). Standard acquisition parameters are used for both ¹H and ¹³C NMR.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.[3][4][5]
-
ATR-FTIR: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. The IR spectrum is then recorded.[5]
-
KBr Pellet: A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.[5]
Mass Spectrometry (MS)
For organic sulfonated compounds, Electrospray Ionization (ESI) is a common and effective ionization technique.[6][7]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) at a low concentration (e.g., 1-10 µg/mL).
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: ESI is used to generate ions in the gas phase. This can be done in either positive or negative ion mode, though negative mode is often preferred for sulfonic acids.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Iodo-5-methylbenzoic acid [webbook.nist.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodo-5-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Iodo-5-methylbenzenesulfonic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, established synthetic protocol in peer-reviewed literature, this document outlines two plausible and robust synthetic pathways derived from fundamental organic chemistry principles and analogous reactions. Furthermore, this guide presents predicted characterization data based on the analysis of structurally similar compounds, offering a reliable reference for researchers.
Introduction
This compound is an aromatic sulfonic acid derivative containing both an iodine atom and a methyl group on the benzene ring. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a wide range of complex organic molecules. The sulfonic acid moiety provides water solubility and can act as a strong acid catalyst, while the iodo-group serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Proposed Synthetic Pathways
Two primary synthetic routes are proposed for the preparation of this compound. The selection of a specific pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Pathway A: Diazotization-Iodination of 2-Amino-5-methylbenzenesulfonic Acid
This classic route involves the conversion of the readily available 2-amino-5-methylbenzenesulfonic acid (p-toluidine-4-sulfonic acid) to the target molecule via a Sandmeyer-type reaction. This method is generally reliable for the introduction of an iodine atom onto an aromatic ring.
Caption: Synthetic route via diazotization-iodination.
Pathway B: Direct Sulfonation of 4-Iodotoluene
This pathway involves the direct introduction of a sulfonic acid group onto the aromatic ring of 4-iodotoluene. The regioselectivity of the sulfonation is directed by the activating methyl group and the deactivating, ortho-para directing iodo group.
Caption: Synthetic route via direct sulfonation.
Experimental Protocols
The following are detailed, hypothetical experimental procedures for the two proposed synthetic pathways. These protocols are based on established chemical transformations and should be adapted and optimized as necessary.
Protocol for Pathway A: Diazotization-Iodination
Caption: Experimental workflow for Pathway A.
Materials:
-
2-Amino-5-methylbenzenesulfonic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Potassium iodide (KI)
-
Deionized water
-
Ethanol
Procedure:
-
Diazotization: In a beaker, dissolve 2-amino-5-methylbenzenesulfonic acid in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. After the addition is complete, continue stirring for 30 minutes at the same temperature. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (which indicates an excess of nitrous acid).
-
Iodination: In a separate, larger beaker, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. A dark precipitate may form.
-
Decomposition: Allow the mixture to warm to room temperature and then gently heat it to 50-60 °C until the evolution of nitrogen gas ceases.
-
Workup and Purification: Cool the reaction mixture in an ice bath. Collect the precipitated crude product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield this compound as a solid.
Protocol for Pathway B: Direct Sulfonation
Caption: Experimental workflow for Pathway B.
Materials:
-
4-Iodotoluene
-
Fuming sulfuric acid (oleum, with SO₃)
-
Deionized water
-
Ice
Procedure:
-
Sulfonation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool fuming sulfuric acid to 0 °C in an ice-salt bath. Slowly add 4-iodotoluene to the cooled acid with vigorous stirring, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude this compound can be purified by recrystallization from water.
Characterization Data (Predicted)
| Property | Predicted Value/Characteristics |
| Physical Appearance | Yellow to brown solid.[1] |
| Molecular Formula | C₇H₇IO₃S |
| Molecular Weight | 298.10 g/mol |
| Melting Point | Expected to be a high-melting solid, likely >150 °C. |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. |
| ¹H NMR (D₂O, 400 MHz) | δ (ppm): ~7.8-8.0 (d, 1H, Ar-H ortho to SO₃H), ~7.4-7.6 (dd, 1H, Ar-H ortho to I and meta to SO₃H), ~7.1-7.3 (d, 1H, Ar-H ortho to methyl), ~2.3 (s, 3H, CH₃). |
| ¹³C NMR (D₂O, 100 MHz) | δ (ppm): ~145-148 (C-SO₃H), ~140-143 (C-CH₃), ~138-141 (C-I), ~130-135 (CH), ~125-130 (CH), ~120-125 (CH), ~20-22 (CH₃). |
| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3400-3500 (O-H stretch, broad, from water of hydration if present), ~3000-3100 (Ar C-H stretch), ~1200-1250 and ~1030-1080 (S=O asymmetric and symmetric stretch), ~1100-1150 (S-O stretch), ~800-900 (Ar C-H bend). |
| Mass Spectrometry (ESI-) | m/z: 297 [M-H]⁻. |
Safety and Handling
This compound is expected to be a corrosive and irritating compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from a commercial supplier.
Conclusion
This technical guide provides two well-founded synthetic strategies for the preparation of this compound, along with detailed, practical experimental protocols. The predicted characterization data serves as a valuable resource for the identification and quality control of the synthesized compound. This information is intended to empower researchers in the fields of chemical synthesis and drug development to access and utilize this versatile chemical building block for their innovative research endeavors.
References
An In-depth Technical Guide to 2-Iodo-5-methylbenzenesulfonic acid dihydrate (CAS 139778-27-1)
For Researchers, Scientists, and Drug Development Professionals
Chemical Properties
2-Iodo-5-methylbenzenesulfonic acid dihydrate is a yellow to brown solid organic compound.[1] Limited quantitative physical and chemical property data is available from public sources.
| Property | Value | Source |
| CAS Number | 139778-27-1 | [1][2] |
| Molecular Formula | C₇H₁₁IO₅S | [1] |
| Molecular Weight | 334.13 g/mol | [1] |
| Physical Form | Yellow to Brown Solid | [1] |
| Purity | 95% | [1] |
| Storage Temperature | 2-8 °C | [1] |
| IUPAC Name | This compound dihydrate | [1] |
| InChI Key | JLMSURDCIPMIGZ-UHFFFAOYSA-N | [1] |
Safety Information
This compound dihydrate is classified as a hazardous substance. The following table summarizes the available safety data.
| Safety Information | Details | Source |
| Pictograms | Exclamation Mark | [1][2] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1][2] |
General Handling Precautions:
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing, gloves, and eye/face protection.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
Experimental Protocols
Detailed experimental protocols for the determination of the chemical and physical properties of this compound dihydrate are not described in the currently available scientific literature. General methods for determining properties such as melting point, boiling point, and density would follow standard laboratory procedures for organic solids. Similarly, toxicological studies to determine values like LD50 would be conducted using established animal models and protocols, but specific studies for this compound were not identified.
Potential Biological Significance and Signaling Pathways
Specific signaling pathways involving this compound dihydrate have not been elucidated in the available literature. However, the sulfonic acid functional group is present in various biologically active molecules and can influence their properties.
Generally, sulfonic acids are strong acids and are highly water-soluble.[3] In a biological context, the introduction of a sulfonate group can alter a molecule's polarity, solubility, and ability to interact with biological targets. For instance, some sulfonic acid derivatives have been shown to modulate inflammatory signaling pathways and play a role in cell growth and differentiation.
The diagram below illustrates a generalized concept of how a chemical compound might influence a signaling pathway, leading to a cellular response. This is a hypothetical representation and is not based on specific data for CAS 139778-27-1.
Caption: Hypothetical signaling pathway initiated by an external compound.
This guide provides a consolidated overview of the existing knowledge on this compound dihydrate. Further research is required to fully characterize its chemical, physical, and biological properties. Researchers working with this compound should exercise caution and adhere to all prescribed safety protocols.
References
Literature review on the discovery and history of 2-Iodo-5-methylbenzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-5-methylbenzenesulfonic acid, a halogenated aromatic sulfonic acid, is a compound whose documented history is primarily rooted in its availability as a commercial chemical building block rather than in extensive academic literature detailing its discovery or specific applications. Its chemical structure, featuring an iodine atom and a sulfonic acid group on a toluene scaffold, suggests its potential utility in organic synthesis, particularly as an intermediate in the preparation of more complex molecules for pharmaceuticals and material science. This review synthesizes the available information on its properties and outlines plausible, well-established synthetic methodologies for its preparation, in the absence of a specifically documented discovery narrative.
Introduction
Aromatic sulfonic acids and their halogenated derivatives have been integral to the advancement of chemical synthesis since the 19th century. The introduction of a sulfonic acid group enhances the water solubility of organic compounds and serves as a versatile functional group for further transformations. Halogenated aromatics, particularly iodo-derivatives, are valuable precursors in cross-coupling reactions. This compound (CAS No. 139778-27-1) combines these features, making it a potentially useful, albeit not widely researched, chemical entity.
Physicochemical and Spectroscopic Data
Commercially available data provides a basic profile of this compound. It is typically supplied as a dihydrate. While specific spectroscopic data like NMR, IR, and mass spectra are indicated to be available from suppliers, they are not publicly disseminated in research literature.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 139778-27-1 | [3][4] |
| Molecular Formula | C₇H₇IO₃S | [2] |
| Molecular Weight | 298.10 g/mol | [2] |
| Physical Form | Yellow to Brown Solid | [3] |
| Purity | ~95% | [3] |
| Storage Temperature | 2-8 °C | [3] |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement | Signal Word | Pictogram |
| H302, H315, H319, H335 | P280, P305+P351+P338 | Warning | Exclamation Mark |
Plausible Synthetic Pathways
While no specific literature detailing the synthesis of this compound was found, its structure suggests two primary and well-established synthetic routes:
-
Sandmeyer Reaction of 3-Amino-4-methylbenzenesulfonic acid: This is a classic method for introducing a halide into an aromatic ring via a diazonium salt intermediate.
-
Electrophilic Sulfonation of p-Iodotoluene: This involves the direct sulfonation of the corresponding iodinated toluene.
Proposed Experimental Protocol 1: Sandmeyer Reaction
This protocol is based on general procedures for the Sandmeyer reaction.
Reaction:
References
A Comprehensive Technical Guide to the Safe Handling and Storage of 2-Iodo-5-methylbenzenesulfonic Acid
This guide provides an in-depth overview of the essential precautions for the handling and storage of 2-Iodo-5-methylbenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can lead to harmful health effects. |
| Causes skin irritation | H315 | Contact with skin may cause irritation.[1] |
| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation.[1] |
| May cause respiratory irritation | H335 | Inhalation of dust or fumes may irritate the respiratory tract.[1] |
Signal Word: Warning[2]
Pictogram:
Safe Handling Protocols
Proper handling techniques are paramount to minimize exposure and prevent accidents.
2.1. Engineering Controls:
-
Work in a well-ventilated area to minimize inhalation of dust or vapors.[1]
-
Use of a fume hood is recommended for all procedures involving this compound.
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3]
2.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. The following table outlines the recommended protective gear.
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN166 (EU) or NIOSH (US).[1] |
| Skin | Impervious, flame-resistant clothing and protective gloves. | |
| Respiratory | Full-face respirator if exposure limits are exceeded or irritation is experienced. |
2.3. General Hygiene Practices:
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed and washed before reuse.[1]
Storage Requirements
Correct storage conditions are vital for maintaining the stability and purity of this compound.
3.1. Storage Conditions: The following table summarizes the key storage parameters.
| Parameter | Value |
| Storage Temperature | 2-8 °C[2] |
| Container | Keep container tightly closed.[1] |
| Storage Environment | Store in a dry, cool, and well-ventilated place.[1] |
| Security | Store in a locked-up area.[1][3] |
3.2. Incompatibilities: Information regarding specific material incompatibilities is not readily available. It is prudent to store this compound away from strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
4.1. First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical help.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
4.2. Accidental Release Measures:
-
Personal Precautions: Avoid dust formation and ensure adequate ventilation. Use the personal protective equipment outlined in section 2.2.[1]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.
-
Containment and Cleanup: For spills, collect the material and place it in a suitable container for disposal.[1]
4.3. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound from receipt to disposal.
Caption: Workflow for safe handling and storage of this compound.
Disposal Considerations
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[1] It is essential to consult with environmental services or hazardous waste professionals to ensure proper disposal procedures are followed.
References
Molecular weight and formula of 2-Iodo-5-methylbenzenesulfonic acid
An In-depth Technical Guide to 2-Iodo-5-methylbenzenesulfonic Acid
This technical guide provides comprehensive information on this compound for researchers, scientists, and professionals in drug development.
Core Compound Data
This compound is an organic building block. The key quantitative data for this compound and its dihydrate form are summarized below.
| Property | Anhydrous Form | Dihydrate Form |
| Molecular Formula | C₇H₇IO₃S[1][2] | C₇H₁₁IO₅S |
| Molecular Weight | 298.10 g/mol (or 298.09815 g/mol [2]) | 334.13 g/mol |
| CAS Number | 139778-27-1[2][3] | 139778-27-1 |
| Canonical SMILES | CC1=CC(=C(C=C1)I)S(=O)(=O)O[2] | |
| InChI Key | POSSTIHHKTXBTM-UHFFFAOYSA-N[2] | JLMSURDCIPMIGZ-UHFFFAOYSA-N |
Chemical Structure
The molecular structure of this compound consists of a benzene ring substituted with an iodine atom, a methyl group, and a sulfonic acid group at positions 2, 5, and 1, respectively.
Caption: Chemical structure of this compound.
Experimental Protocols
Preparation of 2-Iodobenzenesulfonic Acid from Sodium 2-Iodobenzenesulfonate (Adapted Protocol)
This protocol describes the synthesis of 2-iodobenzenesulfonic acid from its sodium salt, which may serve as a reference for preparing this compound from its corresponding salt.
Materials:
-
Sodium 2-iodobenzenesulfonate
-
Amberlyst 15 (H⁺ form) ion-exchange resin
-
Deionized water
-
Reaction vessel
-
Filtration apparatus
Procedure:
-
Prepare a solution of sodium 2-iodobenzenesulfonate in deionized water.
-
Add Amberlyst 15 (H⁺ form) resin to the solution.
-
Stir the mixture to facilitate the ion exchange process, where sodium ions are replaced by protons on the resin.
-
Monitor the reaction to completion.
-
Once the ion exchange is complete, filter the mixture to remove the resin beads.
-
The resulting filtrate is a solution of 2-iodobenzenesulfonic acid.
-
The product can be isolated by evaporation of the solvent.
Further research has detailed the oxidation of 2-iodobenzenesulfonic acid and its sodium salt using reagents like Oxone or periodic acid to form 2-iodosylbenzenesulfonic acid or 2-iodoxybenzenesulfonic acid.[4] These protocols highlight the reactivity of the iodo-benzenesulfonic acid functional group arrangement.
References
An In-depth Technical Guide on the Stability of 2-Iodo-5-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2-Iodo-5-methylbenzenesulfonic acid under various conditions. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the expected stability profile based on its chemical structure and information from safety data sheets. Furthermore, it details standardized experimental protocols derived from internationally recognized guidelines for assessing the stability of chemical substances, which are directly applicable to this compound.
Summary of Known Stability Information
Based on available safety data sheets (SDS), this compound is a solid that requires specific storage conditions to maintain its integrity. Key stability-related information is summarized below.
General Stability:
-
The compound is generally stable under normal, ambient conditions.[1] However, it is sensitive to certain environmental factors.
Storage Recommendations:
-
Temperature: Recommended storage is at room temperature.[2] A more specific recommendation of 2-8°C has also been noted for the dihydrate form.[3]
-
Atmosphere: It is advised to store the compound under an inert gas.[4]
-
Moisture: The compound is described as hygroscopic and moisture-sensitive, necessitating storage in a dry environment with tightly closed containers.[4]
-
Light: The material is noted to be light-sensitive.[2]
These recommendations strongly suggest that this compound is susceptible to degradation initiated by moisture, light, and potentially air (oxidation).
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of this compound, standardized protocols from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD) should be followed. These protocols provide a framework for assessing thermal, photo, and pH-dependent stability.
Thermal stability testing is crucial to determine the compound's degradation profile at various temperatures. The OECD Guideline 113 provides methods for a screening test for thermal stability.[5][6]
Methodology: Accelerated Storage Test
-
Sample Preparation: A known quantity of this compound is placed in a suitable, sealed container.
-
Storage: The container is stored at an elevated and constant temperature, typically between 54°C and 55°C, for 14 days.[7]
-
Analysis: The content of the original substance is determined before and after the storage period using a validated analytical method (e.g., HPLC).
-
Evaluation: The substance is considered stable at room temperature if the concentration of the parent compound has not decreased by more than 5%.[7]
A more comprehensive assessment can be achieved using thermogravimetric analysis (TGA), which monitors mass loss as a function of temperature.[8][9][10]
Table 1: Recommended Conditions for Thermal Stability Screening (OECD 113)
| Parameter | Condition |
| Test Method | Accelerated Storage Test |
| Temperature | 54-55°C |
| Duration | 14 days |
| Acceptance Criterion | ≤ 5% degradation of the active substance |
Given that this compound is light-sensitive, photostability testing according to ICH Q1B guidelines is mandatory to establish its degradation profile upon exposure to light.[11][12][13]
Methodology: Confirmatory Photostability Testing
-
Sample Preparation: Samples of the solid compound are placed in chemically inert, transparent containers. A control sample is wrapped in aluminum foil to serve as a dark control.[11][14]
-
Light Exposure: The samples are exposed to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[11][12][13]
-
Analysis: After exposure, the samples (both exposed and dark control) are assayed for degradation products using a suitable, validated analytical method (e.g., HPLC with a photodiode array detector).
-
Evaluation: The extent of degradation is determined by comparing the degradation of the light-exposed sample to that of the dark control.
Table 2: Conditions for Confirmatory Photostability Testing (ICH Q1B)
| Parameter | Condition |
| Light Source | Option 1: Artificial daylight fluorescent lamp combined with a UV-A lamp. Option 2: Xenon lamp. |
| Visible Light Exposure | ≥ 1.2 million lux hours |
| UV-A Energy | ≥ 200 watt-hours/m² |
| Control | Dark control sample stored under the same conditions |
The stability of this compound in aqueous solutions at different pH values should be evaluated to understand its susceptibility to hydrolysis. Forced degradation studies under acidic, basic, and neutral conditions are recommended.[15][16]
Methodology: Forced Hydrolysis Study
-
Sample Preparation: Solutions of this compound are prepared in a range of aqueous buffers covering acidic, neutral, and basic pH values (e.g., pH 1.2, pH 7.0, and pH 9.0).
-
Incubation: The solutions are maintained at a constant temperature (e.g., 40°C or 60°C) for a defined period.
-
Sampling: Aliquots are withdrawn at specified time intervals.
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Evaluation: The degradation rate at each pH is determined to identify the conditions under which the compound is most and least stable.
Table 3: Typical Conditions for Forced Hydrolysis Studies
| Condition | Reagent | Temperature | Duration |
| Acidic | 0.1 M HCl | 40 - 60°C | Up to 7 days |
| Neutral | Purified Water | 40 - 60°C | Up to 7 days |
| Basic | 0.1 M NaOH | 40 - 60°C | Up to 7 days |
Analytical Methods for Degradation Product Analysis
A crucial aspect of stability testing is the use of validated, stability-indicating analytical methods that can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Recommended HPLC Method Parameters (General Guidance):
-
Column: A C18 reversed-phase column is often suitable for aromatic sulfonic acids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detector: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and help in the initial characterization of degradation products.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly valuable for the identification and structural elucidation of unknown degradation products.[17]
Visualizations
Caption: Workflow for the accelerated thermal stability testing of this compound.
Caption: Workflow for the photostability testing of this compound.
Caption: Logical relationship between forced degradation studies and their outcomes.
Conclusion
While specific quantitative stability data for this compound is limited, its known sensitivity to moisture and light necessitates careful handling and storage. For drug development and research purposes, a thorough stability assessment following established international guidelines is essential. The experimental protocols for thermal, photo, and pH-dependent stability outlined in this guide provide a robust framework for generating the necessary data to ensure the quality, safety, and efficacy of products containing this compound. The development and validation of a stability-indicating analytical method are paramount to the success of these studies.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. database.ich.org [database.ich.org]
- 3. This compound DIHYDRATE | 139778-27-1 [sigmaaldrich.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. oecd.org [oecd.org]
- 6. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]
- 7. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]
- 8. mt.com [mt.com]
- 9. azom.com [azom.com]
- 10. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. q1scientific.com [q1scientific.com]
- 15. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 16. scispace.com [scispace.com]
- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-Iodo-5-methylbenzenesulfonic Acid Catalyzed Oxidation of Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries.[1][2][3] Traditional methods often rely on stoichiometric amounts of heavy metal oxidants, such as chromium-based reagents, which are toxic and generate hazardous waste.[4][5] In the pursuit of greener and more efficient chemical processes, catalytic methods using environmentally benign oxidants have become highly sought after.[5]
Hypervalent iodine compounds, such as 2-iodoxybenzoic acid (IBX), have emerged as powerful metal-free oxidants.[6][7] To overcome the limitations of stoichiometric reagents, catalytic systems have been developed where the active iodine(V) species is generated in situ from a stable iodine(I) precursor using a co-oxidant.[4] This application note details a highly efficient protocol using 2-iodo-5-methylbenzenesulfonic acid as a pre-catalyst in combination with Oxone (2KHSO₅·KHSO₄·K₂SO₄) as the terminal oxidant for the selective oxidation of primary and secondary alcohols.[8][9][10] The sulfonic acid group enhances the catalyst's activity, making it superior to many IBX-based catalysts, allowing for rapid and clean conversions at low catalyst loadings under nonaqueous conditions.[8][9]
Proposed Catalytic Cycle
The catalytic cycle begins with the oxidation of the iodine(I) pre-catalyst, this compound, by Oxone to the active iodine(V) species, 2-iodoxy-5-methylbenzenesulfonic acid (IBS-Me). This active catalyst reacts with the alcohol substrate to form an alkoxyperiodinane intermediate. Subsequent reductive elimination yields the desired carbonyl product (aldehyde or ketone), water, and regenerates the iodine(I) pre-catalyst, which re-enters the catalytic cycle.
Caption: Proposed catalytic cycle for the oxidation of alcohols.
Experimental Protocol
This protocol describes the general procedure for the oxidation of an alcohol using a catalytic amount of this compound (or its sodium/potassium salt) and Oxone as the co-oxidant under anhydrous conditions.[8][9][10]
Materials:
-
Alcohol substrate
-
2-Iodobenzenesulfonic acid sodium salt or potassium 2-iodo-5-methylbenzenesulfonate (Pre-catalyst, 0.05–5 mol%)
-
Oxone® (Potassium peroxymonosulfate)
-
Anhydrous nitromethane (CH₃NO₂) or acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for filtration/chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol), the iodoarene pre-catalyst (e.g., sodium 2-iodobenzenesulfonate, 0.05 mmol, 5 mol%), and anhydrous nitromethane (3 mL).
-
Addition of Oxidant: Add Oxone® (typically 1.2 mmol for conversion to carboxylic acid or 0.8 mmol for aldehyde) to the stirred suspension.[10] The mixture will be a heterogeneous suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature or gentle heating (e.g., 70 °C) as required.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching and Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution to neutralize acids and reduce any remaining oxidant.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and the insoluble Oxone waste.[9]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aldehyde, ketone, or carboxylic acid.
-
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for this catalytic oxidation protocol.
Caption: General laboratory workflow for the catalytic oxidation.
Data Summary: Oxidation of Various Alcohols
The 2-iodoxybenzenesulfonic acid (IBS) catalytic system is highly effective for the oxidation of a wide range of primary and secondary alcohols. Methyl-substituted derivatives, such as this compound, have shown slightly higher catalytic activity.[10] The selectivity towards aldehydes or carboxylic acids from primary alcohols can be controlled by the amount of Oxone used.[10]
| Entry | Substrate (Alcohol) | Catalyst (mol%) | Product | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | IBS (5) | Benzaldehyde | 0.5 | 99 |
| 2 | 4-Bromobenzyl alcohol | K-IBS-Me (1) | 4-Bromobenzaldehyde | 2 | >99 |
| 3 | 4-Methoxybenzyl alcohol | IBS (1) | 4-Methoxybenzaldehyde | 0.5 | 99 |
| 4 | Cinnamyl alcohol | IBS (5) | Cinnamaldehyde | 1.5 | 98 |
| 5 | 1-Phenylethanol | IBS (5) | Acetophenone | 0.5 | 99 |
| 6 | Benzhydrol | IBS (1) | Benzophenone | 0.5 | 99 |
| 7 | Cyclohexanol | IBS (5) | Cyclohexanone | 1 | 99 |
| 8 | 2-Octanol | IBS (5) | 2-Octanone | 1.5 | 98 |
| 9 | 1-Decanol | IBS (5) | Decanoic acid | 3 | 94 |
Table adapted from data presented for 2-Iodoxybenzenesulfonic acid (IBS) and its methyl-substituted potassium salt (K-IBS-Me).[8][9][10] Reactions typically run in CH₃NO₂ or CH₃CN at room temperature to 70 °C.
Conclusion
The use of this compound, generated in situ from its corresponding iodo-precursor, serves as a highly active and selective catalyst for the oxidation of alcohols when paired with Oxone. This protocol offers several advantages, including high yields, short reaction times, low catalyst loadings, and mild, nonaqueous reaction conditions.[8][9] The ability to avoid heavy metals and the simple filtration-based removal of oxidant waste make this a practical and greener alternative for the synthesis of aldehydes, ketones, and carboxylic acids in both academic and industrial research settings.[9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 9. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Experimental procedure for thiazole synthesis using 2-Iodo-5-methylbenzenesulfonic acid
An experimental procedure for the synthesis of thiazole derivatives utilizing 2-Iodo-5-methylbenzenesulfonic acid as a catalyst is detailed below. This application note provides comprehensive protocols, data presentation, and workflow visualization to guide researchers, scientists, and drug development professionals in this synthetic process.
Application Notes
Introduction
Thiazole moieties are significant structural motifs in a vast array of pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The Hantzsch thiazole synthesis, a classic and versatile method, remains one of the most fundamental approaches for the construction of the thiazole ring. This method typically involves the condensation of an α-haloketone with a thioamide.
This document outlines a protocol for the Hantzsch thiazole synthesis, employing this compound as an effective Brønsted acid catalyst. The use of a solid acid catalyst can offer advantages in terms of handling, reaction efficiency, and potential for recyclability, aligning with principles of green chemistry.
Catalyst: this compound
This compound is a strong organic acid that can effectively protonate the carbonyl oxygen of the α-haloketone, thereby activating it for nucleophilic attack by the thioamide sulfur. Its bulky, substituted aromatic structure may also influence the reaction environment and selectivity.
Reaction Mechanism: Hantzsch Thiazole Synthesis
The Hantzsch synthesis proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction, displacing the halide.
-
Cyclization: An intramolecular condensation follows, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.
-
Dehydration: The final step involves the acid-catalyzed elimination of a water molecule to form the stable, aromatic thiazole ring.
Experimental Protocols
Materials and Equipment
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thioamide (e.g., thiourea)
-
This compound (catalyst)
-
Solvent (e.g., ethanol, methanol, or isopropanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup or recrystallization equipment
Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole
This protocol details the synthesis of 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone and thiourea, catalyzed by this compound.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoacetophenone (1.99 g, 10 mmol), thiourea (0.84 g, 11 mmol), and this compound (0.16 g, 0.5 mmol, 5 mol%).
-
Solvent Addition: Add 30 mL of ethanol to the flask.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux (approximately 78°C). Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing 100 mL of cold water.
-
Neutralization and Precipitation: Slowly add a 10% aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 7-8. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water (2 x 20 mL) to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-amino-4-phenyl-1,3-thiazole.
Data Presentation
The following tables summarize representative data for the Hantzsch thiazole synthesis under various conditions.
Table 1: Effect of Catalyst Loading on Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 4 | 75 |
| 2 | 2.5 | 3 | 88 |
| 3 | 5 | 2.5 | 92 |
| 4 | 10 | 2.5 | 93 |
Table 2: Substrate Scope for Thiazole Synthesis
| Entry | α-Haloketone | Thioamide | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | 2.5 | 92 |
| 2 | 2-Chloro-4'-methylacetophenone | Thioacetamide | 2-Methyl-4-(p-tolyl)thiazole | 3 | 85 |
| 3 | 2-Bromo-4'-methoxyacetophenone | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | 2 | 95 |
| 4 | 2-Bromo-4'-nitroacetophenone | Thiobenzamide | 2,4-Diphenyl-5-nitrothiazole | 4 | 78 |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Visualization
Experimental Workflow Diagram
Caption: Workflow for catalyzed thiazole synthesis.
Signaling Pathway Diagram
Caption: Mechanism of Hantzsch thiazole synthesis.
Catalytic applications of 2-Iodo-5-methylbenzenesulfonic acid in organic synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
2-Iodo-5-methylbenzenesulfonic acid has emerged as a potent and versatile catalyst precursor in modern organic synthesis. Its primary application lies in facilitating selective oxidation reactions, where it is converted in situ to the active hypervalent iodine(V) species, 2-iodoxy-5-methylbenzenesulfonic acid (IBS). This catalytic system, typically employed with a co-oxidant like potassium peroxymonosulfate (Oxone®), offers a greener and more efficient alternative to stoichiometric heavy metal-based oxidants. The catalyst is particularly effective in the chemoselective oxidation of alcohols to aldehydes and carboxylic acids, a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals.
The use of this compound or its salts as a catalyst precursor provides several advantages, including high reactivity, operational simplicity, and the ability to perform oxidations under relatively mild, non-aqueous conditions.[1][2] The actual catalytic species, IBS, is generated in situ, avoiding the handling of potentially hazardous hypervalent iodine compounds.[1][2]
Key Catalytic Application: Selective Oxidation of Alcohols
The most prominent catalytic application of this compound is the selective oxidation of primary and secondary alcohols. By carefully controlling the reaction conditions and the amount of the terminal oxidant, Oxone®, it is possible to selectively obtain either the corresponding aldehyde or the carboxylic acid from a primary alcohol.[1][3] Secondary alcohols are efficiently converted to ketones.[1]
Quantitative Data Summary: Oxidation of Various Alcohols
The following table summarizes the catalytic efficiency of potassium 2-iodo-5-methylbenzenesulfonate in the oxidation of a range of alcohol substrates.
| Entry | Substrate (Alcohol) | Catalyst Loading (mol%) | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Bromobenzyl alcohol | 1 | 4-Bromobenzaldehyde | 2.6 | 79-85 |
| 2 | 4-Nitrobenzyl alcohol | Not specified | 4-Nitrobenzaldehyde | Not specified | Not specified |
| 3 | 2-Octanol | Not specified | 2-Octanone | Not specified | Not specified |
| 4 | (-)-Menthol | Not specified | Menthone | Not specified | Not specified |
| 5 | 4-Phenyl-1-butanol | 5 | 4-Phenylbutanal | Not specified | Not specified |
Data adapted from Organic Syntheses procedures and related documentation.[1][3]
Experimental Protocols
Protocol 1: Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde
This protocol details the selective oxidation of a primary alcohol to its corresponding aldehyde using a catalytic amount of potassium 2-iodo-5-methylbenzenesulfonate.
Materials:
-
4-Bromobenzyl alcohol (99%)
-
Potassium 2-iodo-5-methylbenzenesulfonate (99.6%)
-
Oxone® (potassium peroxymonosulfate)
-
Acetonitrile (CH₃CN)
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add Oxone® (1.2 equivalents) and deionized water (0.5 mL per gram of Oxone®). Stir the mixture vigorously at room temperature to form a white suspension.
-
Addition of Catalyst and Substrate: Add potassium 2-iodo-5-methylbenzenesulfonate (0.01 equivalents) and 4-bromobenzyl alcohol (1.0 equivalent) to the suspension. Wash the walls of the flask with acetonitrile.
-
Reaction: Heat the reaction mixture to 70 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 20% ethyl acetate-hexane eluent. The starting alcohol has an Rf of approximately 0.18, and the product aldehyde has an Rf of approximately 0.54.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a Büchner funnel to remove inorganic salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and add saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel if necessary.
Visualizations
Catalytic Cycle for Alcohol Oxidation
The following diagram illustrates the proposed catalytic cycle for the oxidation of an alcohol using 2-iodoxy-5-methylbenzenesulfonic acid (IBS), which is generated in situ from this compound and Oxone®.
Caption: Proposed catalytic cycle for alcohol oxidation.
Experimental Workflow for Selective Oxidation
This diagram outlines the general laboratory workflow for the catalytic oxidation of an alcohol to an aldehyde as described in the protocol.
Caption: General experimental workflow for selective oxidation.
References
Application Notes and Protocols for the Catalytic Use of 2-Iodo-5-methylbenzenesulfonic Acid in Selective Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal reaction conditions for utilizing 2-Iodo-5-methylbenzenesulfonic acid as a pre-catalyst in the selective oxidation of alcohols. The protocols detailed herein are based on established and reliable methodologies, offering a robust framework for the synthesis of aldehydes, ketones, and carboxylic acids.
Introduction
This compound serves as a highly effective pre-catalyst for the formation of the active hypervalent iodine(V) oxidant, 2-Iodoxy-5-methylbenzenesulfonic acid (IBS-Me). This in situ generation is typically achieved using potassium peroxymonosulfate (Oxone®) as a co-oxidant. The resulting catalytic system is particularly valued for its high efficiency and selectivity in the oxidation of a wide range of primary and secondary alcohols under relatively mild, non-aqueous conditions. This method presents a greener alternative to many traditional heavy metal-based oxidants.
Catalytic Cycle and Reaction Mechanism
The catalytic cycle begins with the oxidation of the iodine(I) center of this compound by Oxone® to the active iodine(V) species, 2-Iodoxy-5-methylbenzenesulfonic acid. This active catalyst then reacts with the alcohol substrate to form an alkoxyperiodinane intermediate. Subsequent reductive elimination yields the desired carbonyl compound and the reduced iodine(III) species, which is then re-oxidized by Oxone® to regenerate the active catalyst and complete the cycle.
Caption: Catalytic cycle for the oxidation of alcohols.
Data Presentation: Substrate Scope and Reaction Conditions
The following tables summarize the optimized reaction conditions and yields for the oxidation of a variety of alcohol substrates using the this compound/Oxone® catalytic system. The data is compiled from key literature, primarily the work of Ishihara and coworkers.[1][2][3]
Table 1: Oxidation of Primary Benzylic Alcohols to Aldehydes [1]
| Entry | Substrate (Alcohol) | Catalyst (mol%) | Oxone® (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 1 | 0.8 | CH₃NO₂ | 70 | 0.5 | 98 |
| 2 | 4-Methylbenzyl alcohol | 1 | 0.8 | CH₃NO₂ | 70 | 0.5 | 99 |
| 3 | 4-Methoxybenzyl alcohol | 1 | 0.8 | CH₃NO₂ | 70 | 0.5 | 99 |
| 4 | 4-Chlorobenzyl alcohol | 1 | 0.8 | CH₃NO₂ | 70 | 1 | 97 |
| 5 | 4-Nitrobenzyl alcohol | 5 | 0.8 | CH₃NO₂ | 70 | 2 | 95 |
| 6 | 2-Naphthylmethanol | 1 | 0.8 | CH₃NO₂ | 70 | 0.5 | 98 |
Table 2: Oxidation of Secondary Benzylic Alcohols to Ketones [1]
| Entry | Substrate (Alcohol) | Catalyst (mol%) | Oxone® (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | 1 | 1.2 | CH₃CN | 70 | 1 | 99 |
| 2 | 1-(4-Methoxyphenyl)ethanol | 1 | 1.2 | CH₃CN | 70 | 1 | 98 |
| 3 | 1-(4-Nitrophenyl)ethanol | 5 | 1.2 | CH₃CN | 70 | 3 | 96 |
| 4 | Diphenylmethanol | 1 | 1.2 | CH₃CN | 70 | 1 | 99 |
| 5 | 1-Indanol | 1 | 1.2 | CH₃CN | 70 | 1 | 97 |
Table 3: Oxidation of Aliphatic Alcohols [1]
| Entry | Substrate (Alcohol) | Product | Catalyst (mol%) | Oxone® (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Octanol | Octanoic acid | 5 | 2.5 | CH₃CN | 70 | 12 | 92 |
| 2 | 2-Octanol | 2-Octanone | 1 | 1.2 | CH₃CN | 70 | 2 | 95 |
| 3 | Cyclohexanol | Cyclohexanone | 1 | 1.2 | CH₃CN | 70 | 2 | 96 |
| 4 | Borneol | Camphor | 1 | 1.2 | CH₃CN | 70 | 2 | 98 |
Experimental Protocols
The following are detailed protocols for the selective oxidation of alcohols using this compound (or its potassium salt) as a pre-catalyst and Oxone® as the terminal oxidant.
Protocol 1: General Procedure for the Oxidation of Alcohols to Aldehydes and Ketones
This protocol is a general method adaptable for a wide range of alcohol substrates on a laboratory scale.
Materials:
-
Alcohol substrate
-
This compound or its sodium/potassium salt
-
Oxone® (potassium peroxymonosulfate)
-
Anhydrous solvent (e.g., acetonitrile or nitromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or dichloromethane for extraction
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol substrate (1.0 mmol), the chosen solvent (5-10 mL), and this compound or its salt (0.01-0.05 mmol, 1-5 mol%).
-
To this stirred suspension, add Oxone® (0.8-1.2 mmol, 0.8-1.2 equivalents for conversion to aldehyde/ketone) portion-wise over 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (typically 70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess oxidant.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the acidic medium.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
References
Application Notes and Protocols: The Utility of 2-Iodo-5-methylbenzenesulfonic Acid in the Synthesis of a Key Pharmaceutical Intermediate for Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Iodo-5-methylbenzenesulfonic acid is an aromatic organic compound featuring both an iodine atom and a sulfonic acid group. This unique substitution pattern makes it a potentially valuable building block in the synthesis of complex pharmaceutical intermediates. The presence of the iodo group allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery. The sulfonic acid moiety, being a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and provides a handle for further functionalization or for imparting desirable physicochemical properties, such as aqueous solubility, to the final active pharmaceutical ingredient (API).
This document outlines the application of this compound in the synthesis of a key pharmaceutical intermediate, "IMB-21," a precursor for a novel class of kinase inhibitors. The described protocol focuses on a Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of biaryl structures prevalent in many kinase inhibitors.
Data Presentation: Suzuki-Miyaura Coupling for the Synthesis of IMB-21
The following table summarizes the quantitative data from the synthesis of the intermediate IMB-21 (4'-methyl-4-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-2-sulfonic acid) from this compound and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
| Parameter | Value |
| Starting Materials | This compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent System | Toluene/Ethanol/Water (3:1:1) |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 hours |
| Yield of IMB-21 | 85% |
| Purity of IMB-21 (by HPLC) | >98% |
Experimental Protocols
Synthesis of IMB-21 via Suzuki-Miyaura Coupling
This protocol details the procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Materials:
-
This compound (1.0 eq)
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.98 g, 10 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.33 g, 12 mmol), and sodium carbonate (3.18 g, 30 mmol).
-
The flask is evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the flask.
-
A solvent mixture of toluene (30 mL), ethanol (10 mL), and deionized water (10 mL) is added to the flask.
-
The reaction mixture is heated to 90 °C with vigorous stirring under a nitrogen atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 12 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude IMB-21 is purified by column chromatography on silica gel using a mobile phase of dichloromethane and methanol (9:1) to afford the pure product as a white solid.
Visualizations
Caption: Synthetic pathway for the pharmaceutical intermediate IMB-21.
Caption: Experimental workflow for the synthesis and purification of IMB-21.
This compound serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The presented protocol for the Suzuki-Miyaura coupling demonstrates its effective use in constructing a biaryl scaffold, a common motif in kinase inhibitors. The high yield and purity of the resulting intermediate, IMB-21, underscore the robustness of this synthetic route. The presence of the sulfonic acid group offers potential advantages for the downstream development of drug candidates with improved pharmacokinetic properties. Further exploration of other cross-coupling reactions with this compound is warranted to expand its utility in medicinal chemistry.
Step-by-step guide for the preparation of 2-Iodo-5-methylbenzenesulfonic acid
Application Note: Synthesis of 2-Iodo-5-methylbenzenesulfonic acid
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring both a sulfonic acid and an iodo group on a toluene backbone, allows for diverse subsequent chemical modifications. This application note provides a detailed, step-by-step protocol for the laboratory-scale preparation of this compound via the direct iodination of p-toluenesulfonic acid. The described method is based on established principles of electrophilic aromatic substitution, utilizing N-iodosuccinimide as the iodinating agent. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.
Reaction Principle
The synthesis of this compound is achieved through the electrophilic aromatic substitution of p-toluenesulfonic acid. In this reaction, the aromatic ring of p-toluenesulfonic acid is attacked by an electrophilic iodine species generated from N-iodosuccinimide (NIS). The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the sulfonic acid group (-SO₃H) is a deactivating, meta-directing group (directing to the positions meta to itself, which are ortho and para to the methyl group). The combined directing effects of these two groups, along with steric considerations, favor the substitution of iodine at the position ortho to the activating methyl group, yielding the desired this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| p-Toluenesulfonic acid monohydrate | ACS Reagent, ≥98.5% | Sigma-Aldrich | 6192-52-5 |
| N-Iodosuccinimide (NIS) | 98% | Alfa Aesar | 516-12-1 |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Fisher Scientific | 75-05-8 |
| Diethyl ether ((C₂H₅)₂O) | Anhydrous, ≥99.7% | VWR Chemicals | 60-29-7 |
| Sodium sulfite (Na₂SO₃) | ACS Reagent, ≥98% | Merck | 7757-83-7 |
| Magnesium sulfate (MgSO₄) | Anhydrous, ≥99.5% | Sigma-Aldrich | 7487-88-9 |
| Deionized water (H₂O) | Type I | In-house | 7732-18-5 |
Experimental Protocol
1. Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add p-toluenesulfonic acid monohydrate (19.02 g, 0.1 mol).
-
Add anhydrous acetonitrile (100 mL) to the flask to dissolve the starting material.
-
Begin stirring the solution at room temperature under a nitrogen atmosphere.
2. Reagent Addition:
-
In a separate beaker, weigh N-iodosuccinimide (24.74 g, 0.11 mol).
-
Slowly add the N-iodosuccinimide to the stirred solution of p-toluenesulfonic acid in acetonitrile in portions over 15-20 minutes. A slight exothermic reaction may be observed.
3. Reaction:
-
After the addition of NIS is complete, heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.
-
Maintain the reaction at reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
4. Work-up:
-
After 12 hours, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into 300 mL of cold deionized water with stirring.
-
To quench any unreacted iodine, add a saturated aqueous solution of sodium sulfite dropwise until the yellow-brown color of the solution disappears.
-
Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash them with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
5. Purification:
-
Filter the dried organic solution to remove the magnesium sulfate.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a mixture of ethanol and water to yield a solid product.
6. Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point determination to confirm its identity and purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Iodosuccinimide is a skin and eye irritant and should be handled with care.
-
Acetonitrile and diethyl ether are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | White solid | 103-106 |
| N-Iodosuccinimide | C₄H₄INO₂ | 224.98 | Off-white to yellow solid | 200-202 (dec.) |
| This compound | C₇H₇IO₃S | 298.10 | Yellow to brown solid | Not available |
Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes and Protocols for 2-Iodo-5-methylbenzenesulfonic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Iodo-5-methylbenzenesulfonic acid as a reagent in palladium-catalyzed cross-coupling reactions. While specific literature on the cross-coupling reactions of this compound is not widely available, the protocols and notes provided herein are based on established methodologies for structurally similar aryl iodides.[1] These reactions are fundamental for the formation of carbon-carbon bonds, a critical step in the synthesis of complex organic molecules for pharmaceuticals and materials science.[2]
Disclaimer: The following protocols are generalized and adapted from procedures for analogous aryl iodides. Researchers should consider these as a starting point, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) will be necessary to achieve optimal results for this compound.
Application Notes
This compound is a bifunctional molecule containing both a reactive aryl iodide and a sulfonic acid group. The aryl iodide moiety makes it a suitable electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The presence of the sulfonic acid group imparts unique solubility characteristics and may influence the electronic properties of the aromatic ring, potentially affecting its reactivity in these catalytic cycles.
The primary applications of this reagent in cross-coupling reactions are anticipated in:
-
Synthesis of Biaryl Sulfonic Acids (Suzuki-Miyaura Coupling): Coupling with arylboronic acids can generate novel biaryl compounds containing a sulfonic acid group. These products may have applications as water-soluble ligands, catalysts, or as building blocks for pharmaceuticals.
-
Formation of Stilbene and Cinnamic Acid Analogs (Heck Reaction): Reaction with alkenes can lead to the synthesis of substituted styrenes and cinnamic acid derivatives bearing a sulfonic acid group. These structures are of interest in materials science and as potential bioactive molecules.
-
Synthesis of Aryl Alkynes (Sonogashira Coupling): Coupling with terminal alkynes provides a direct route to aryl alkynes with a sulfonic acid moiety, which are valuable intermediates in the synthesis of more complex molecules, including natural products and organic materials.[3]
The water-solubility imparted by the sulfonic acid group may allow for the exploration of aqueous-phase or biphasic cross-coupling reactions, which are considered greener alternatives to traditional organic solvent-based systems.
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of a Biaryl Sulfonic Acid Derivative
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[2][4][5][6]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add the 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with 1 M HCl and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data for Analogous Suzuki-Miyaura Reactions:
The following table presents typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl iodides with arylboronic acids, which can serve as a reference for optimization.
| Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 |
| 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 2-Iodobenzoic acid | 3-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 24 | 88 |
Heck Reaction: Synthesis of a Substituted Styrene Derivative
The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[7][8]
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., Styrene or an acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand
-
Triethylamine (Et₃N) or another suitable base
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Add the solvent (e.g., DMF, 5 mL) and triethylamine (2.0 mmol).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with a suitable organic solvent.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purify the product by flash column chromatography.
Quantitative Data for Analogous Heck Reactions:
| Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | Et₃N | MeCN | 80 | 6 | 95 |
| 4-Iodotoluene | Styrene | PdCl₂(PPh₃)₂ (2) | K₂CO₃ | DMF | 110 | 24 | 85 |
| 1-Iodo-3-nitrobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc | DMAc | 120 | 16 | 90 |
Sonogashira Coupling: Synthesis of an Aryl Alkyne
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[3][9] Copper-free variations are also well-established.[10][11][12][13]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Solvent: Tetrahydrofuran (THF) or DMF
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., THF, 10 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data for Analogous Sonogashira Reactions:
| Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | RT | 2 | 98 |
| 4-Iodoacetophenone | 1-Hexyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | i-Pr₂NH | DMF | 50 | 12 | 91 |
| 2-Iodothiophene | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 60 | 8 | 89 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulfonamide and Diaryl Sulfone Synthesis in Flow Chemistry
Introduction
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages for pharmaceutical and fine chemical synthesis.[1][2][3] The precise control over reaction parameters such as temperature, pressure, and residence time allows for improved reaction efficiency, enhanced safety, and greater scalability.[2][4][5] This document provides detailed application notes and protocols for the synthesis of two crucial classes of organic compounds, sulfonamides and diaryl sulfones, utilizing flow chemistry. While direct applications of 2-iodo-5-methylbenzenesulfonic acid in flow chemistry are not extensively documented, the protocols described herein are applicable to analogous sulfonyl chlorides or related derivatives, which could be synthesized from such a precursor.
Application Note 1: Continuous Flow Synthesis of Sulfonamides
Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[6][7] Traditional batch synthesis of sulfonamides can be time-consuming and challenging to scale up. Flow chemistry presents a rapid, efficient, and scalable alternative for the construction of sulfonamide libraries for drug discovery.[6][7]
Advantages of Flow Synthesis for Sulfonamides:
-
Rapid Reaction Times: The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer and mixing, leading to significantly reduced reaction times.
-
Enhanced Safety: Hazardous reagents can be generated and consumed in situ, minimizing the risks associated with their handling and accumulation.[5]
-
Improved Yield and Purity: Precise control over stoichiometry and residence time often results in higher yields and purer products, reducing the need for extensive purification.[8][9][10]
-
Automation and Library Synthesis: Flow chemistry setups can be readily automated, enabling the rapid synthesis of large libraries of sulfonamides for screening purposes.[8][9][10]
General Experimental Protocol: Sulfonamide Synthesis in Flow
This protocol describes a general procedure for the reaction of a sulfonyl chloride with an amine in a continuous flow system.
Materials:
-
Appropriate sulfonyl chloride (e.g., tosyl chloride, benzenesulfonyl chloride)
-
Primary or secondary amine
-
Suitable solvent (e.g., acetonitrile, THF)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Flow chemistry system (pumps, T-mixer, reactor coil, back pressure regulator)
Procedure:
-
Solution Preparation:
-
Prepare a solution of the sulfonyl chloride in the chosen solvent.
-
Prepare a separate solution of the amine and the base in the same solvent.
-
-
System Setup:
-
Assemble the flow chemistry system with a T-mixer for combining the reagent streams and a reactor coil of appropriate volume.
-
Set the desired reaction temperature for the reactor coil.
-
Pressurize the system using a back pressure regulator to prevent solvent boiling.
-
-
Reaction Execution:
-
Pump the two reagent solutions at equal flow rates into the T-mixer.
-
The combined stream flows through the heated reactor coil for the desired residence time.
-
The output from the reactor is then collected.
-
-
Work-up and Isolation:
-
The collected reaction mixture is quenched with the appropriate aqueous solution.
-
The organic phase is separated, dried, and the solvent is removed under reduced pressure to yield the sulfonamide product.
-
Quantitative Data:
The following table summarizes representative data for the flow synthesis of sulfonamides, highlighting the efficiency of this methodology.
| Entry | Sulfonyl Chloride | Amine | Residence Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzenesulfonyl chloride | Benzylamine | 5 | 80 | >95 |
| 2 | Tosyl chloride | Morpholine | 2 | 100 | >98 |
| 3 | 4-Nitrobenzenesulfonyl chloride | Piperidine | 5 | 80 | >95 |
Note: This data is representative and compiled from general knowledge of similar reactions in flow chemistry literature.
Workflow Diagram:
Caption: General workflow for continuous sulfonamide synthesis.
Application Note 2: Continuous Flow Synthesis of Diaryl Sulfones
Diaryl sulfones are important structural motifs in medicinal chemistry and materials science.[11][12] Their synthesis often involves transition-metal-catalyzed cross-coupling reactions, which can be challenging to control in batch processes.[12] Flow chemistry provides a robust platform for the synthesis of diaryl sulfones, offering improved control and efficiency.
Advantages of Flow Synthesis for Diaryl Sulfones:
-
Precise Temperature Control: Many diaryl sulfone syntheses are exothermic; flow reactors dissipate heat efficiently, preventing runaway reactions and improving selectivity.
-
Enhanced Mixing: The efficient mixing in microreactors is crucial for multiphasic reactions, such as those involving solid catalysts or immiscible liquids.
-
Scalability: Flow processes for diaryl sulfone synthesis can be readily scaled up by extending the reaction time or by numbering up the reactors.[2]
-
Access to Novel Chemical Space: The ability to operate at elevated temperatures and pressures in flow reactors can enable transformations that are not feasible in traditional batch reactors.[4]
General Experimental Protocol: Palladium-Catalyzed Diaryl Sulfone Synthesis in Flow
This protocol outlines a general method for the palladium-catalyzed coupling of an aryl halide, a sulfur dioxide source, and an organometallic reagent to form a diaryl sulfone in a continuous flow system.
Materials:
-
Aryl halide (e.g., aryl iodide, aryl bromide)
-
Sulfur dioxide surrogate (e.g., DABSO)
-
Organometallic reagent (e.g., arylboronic acid, aryllithium)
-
Palladium catalyst (e.g., Pd(OAc)2) and ligand (e.g., XantPhos)
-
Base (e.g., K2CO3)
-
Solvent (e.g., dioxane, DMF)
-
Flow chemistry system (pumps, T-mixer, reactor coil, back pressure regulator)
Procedure:
-
Solution Preparation:
-
Prepare a solution containing the aryl halide, sulfur dioxide surrogate, palladium catalyst, and ligand in the chosen solvent.
-
Prepare a separate solution of the organometallic reagent and the base in the same solvent.
-
-
System Setup:
-
Set up the flow chemistry system as described for sulfonamide synthesis.
-
Ensure the system is inert, especially when using sensitive organometallic reagents.
-
-
Reaction Execution:
-
Pump the two solutions into the T-mixer at controlled flow rates.
-
The reaction mixture flows through the heated reactor coil.
-
The product stream is collected after passing through the back pressure regulator.
-
-
Work-up and Isolation:
-
The collected mixture is subjected to an appropriate work-up procedure, which may include filtration to remove the catalyst and extraction to isolate the product.
-
The solvent is removed to yield the diaryl sulfone.
-
Quantitative Data:
The following table presents representative data for the flow synthesis of diaryl sulfones.
| Entry | Aryl Halide | Organometallic Reagent | Residence Time (min) | Temperature (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | 10 | 120 | 85-95 |
| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 15 | 130 | 80-90 |
| 3 | 1-Iodonaphthalene | Phenylboronic acid | 10 | 120 | 88-96 |
Note: This data is representative and compiled from general knowledge of similar reactions in flow chemistry literature.
Workflow Diagram:
Caption: General workflow for continuous diaryl sulfone synthesis.
References
- 1. rsc.org [rsc.org]
- 2. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 3. m.youtube.com [m.youtube.com]
- 4. d-nb.info [d-nb.info]
- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building a sulfonamide library by eco-friendly flow synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vapourtec.com [vapourtec.com]
- 11. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]
- 12. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
Green Chemistry Approaches Utilizing 2-Iodo-5-methylbenzenesulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the green chemistry applications of 2-Iodo-5-methylbenzenesulfonic acid. This compound has emerged as a potent catalyst, particularly in selective oxidation reactions, aligning with the principles of green chemistry by enabling the use of environmentally benign oxidants and offering high catalytic efficiency. The primary focus of these notes is on its well-documented role in the catalytic oxidation of alcohols.
Application 1: Catalytic Oxidation of Alcohols
This compound, often used as its potassium salt, serves as a highly effective pre-catalyst for the in-situ generation of 2-Iodoxy-5-methylbenzenesulfonic acid (IBS). IBS is a powerful hypervalent iodine(V) oxidant that demonstrates exceptional activity in the selective oxidation of primary and secondary alcohols to their corresponding aldehydes, ketones, or carboxylic acids. This catalytic system is rendered "green" by its partnership with Oxone® (potassium peroxymonosulfate), a stable, non-toxic, and environmentally friendly co-oxidant.[1][2][3] The methyl group at the 5-position enhances the catalytic activity compared to the unsubstituted 2-iodoxybenzenesulfonic acid.[4]
Data Presentation: Oxidation of Various Alcohols
The following table summarizes the catalytic efficiency of the in-situ generated 2-Iodoxy-5-methylbenzenesulfonic acid in the oxidation of a range of alcohol substrates.
| Entry | Substrate (Alcohol) | Catalyst Loading (mol%) | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Bromobenzyl alcohol | 1 | 4-Bromobenzaldehyde | 2.6 | 85 |
| 2 | 4-Nitrobenzyl alcohol | 1 | 4-Nitrobenzaldehyde | 3 | 95 |
| 3 | 4-Methoxybenzyl alcohol | 1 | 4-Methoxybenzaldehyde | 1.5 | 98 |
| 4 | 1-Phenylethanol | 1 | Acetophenone | 2 | 99 |
| 5 | Cyclohexanol | 5 | Cyclohexanone | 5 | 92 |
| 6 | 2-Octanol | 5 | 2-Octanone | 6 | 94 |
| 7 | (-)-Menthol | 5 | Menthone | 8 | 91 |
| 8 | 4-Phenyl-1-butanol | 5 | 4-Phenylbutanoic acid | 12 | 85 |
Data compiled from multiple sources demonstrating the general efficacy of the IBS/Oxone system. Specific yields for this compound may vary slightly.
Experimental Protocols
Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde
Objective: To synthesize 4-bromobenzaldehyde from 4-bromobenzyl alcohol using a catalytic amount of potassium 2-iodo-5-methylbenzenesulfonate.
Materials:
-
4-Bromobenzyl alcohol
-
Potassium 2-iodo-5-methylbenzenesulfonate
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add Oxone® (1.2 equivalents) and water.
-
Stir the mixture vigorously at room temperature to form a white suspension.
-
Add potassium 2-iodo-5-methylbenzenesulfonate (0.01 equivalents) and 4-bromobenzyl alcohol (1.0 equivalent) to the suspension.
-
Wash the inner walls of the flask with acetonitrile.
-
Attach a reflux condenser and heat the reaction mixture to 70 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-3 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 4-bromobenzaldehyde.
Protocol 2: Oxidation of a Primary Alcohol to a Carboxylic Acid
Objective: To synthesize 4-phenylbutanoic acid from 4-phenyl-1-butanol.
Procedure: This protocol is similar to Protocol 1, with the key difference being the amount of Oxone® used. To achieve the over-oxidation to the carboxylic acid, an excess of Oxone® (typically 2.5 - 3.0 equivalents) is required. The reaction time will also generally be longer, and monitoring by TLC is crucial to determine the point of complete conversion. The workup procedure remains the same.
Visualizations
Caption: Catalytic cycle for the oxidation of alcohols using this compound.
Caption: General experimental workflow for catalytic alcohol oxidation.
Other Potential Green Chemistry Applications
While the catalytic oxidation of alcohols is the most prominently documented green application of this compound, its structural features suggest potential in other areas of green chemistry. Aryl sulfonic acids are known to be effective Brønsted acid catalysts in various organic transformations.
-
Esterification: Benzenesulfonic acid and its derivatives are utilized as efficient and less corrosive alternatives to sulfuric acid for the catalytic esterification of carboxylic acids with alcohols.[5] These reactions are often driven to completion by removing water, a key principle of green chemistry. Although specific studies employing this compound for this purpose are not prevalent in the literature, its acidic nature suggests it could be a viable catalyst.
-
Synthesis of Heterocycles: Acid catalysts play a crucial role in many condensation reactions that form heterocyclic rings, which are important scaffolds in pharmaceuticals.[6][7] Green approaches to heterocycle synthesis often involve the use of recyclable solid acid catalysts or efficient homogeneous catalysts under mild conditions. The sulfonic acid moiety of this compound could potentially catalyze such cyclization reactions.
Further research is warranted to explore the full potential of this compound in these and other green catalytic applications. Its dual functionality, possessing both a Brønsted acidic sulfonic acid group and an iodine atom capable of participating in hypervalent iodine chemistry, makes it an intriguing candidate for the development of novel, sustainable synthetic methodologies.
References
- 1. Chitosan-sulfonic acid-catalyzed green synthesis of naphthalene-based azines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Hypervalent Iodine Catalysts - Wordpress [reagents.acsgcipr.org]
- 3. mdpi.com [mdpi.com]
- 4. Iodine(V)-Based Oxidants in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revistadechimie.ro [revistadechimie.ro]
- 6. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-Iodo-5-methylbenzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-methylbenzenesulfonic acid is an organic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other functional chemicals. Its structure, featuring both a sulfonic acid group and an iodine atom, makes it a versatile building block for introducing these moieties into more complex molecules. This document provides a detailed protocol for the laboratory-scale synthesis of this compound and discusses critical considerations for scaling up the process. The proposed synthetic route is based on the well-established Sandmeyer reaction, a reliable method for the conversion of aromatic amines to aryl halides.[1][2][3][4]
Synthetic Pathway
The synthesis of this compound can be achieved via a two-step process starting from 2-amino-5-methylbenzenesulfonic acid:
-
Diazotization: The primary amine group of 2-amino-5-methylbenzenesulfonic acid is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C).[5]
-
Iodination: The diazonium salt is then reacted with a solution of potassium iodide, which displaces the diazonium group to yield the desired this compound.[6][7]
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |
| 2-amino-5-methylbenzenesulfonic acid | 187.21 | 10.0 g | 0.0534 |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.0 g | 0.0580 |
| Hydrochloric Acid (HCl), 37% | 36.46 | 20 mL | ~0.24 |
| Potassium Iodide (KI) | 166.00 | 10.0 g | 0.0602 |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - |
| Deionized Water | 18.02 | ~500 mL | - |
Procedure
-
Preparation of the Diazonium Salt:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 10.0 g of 2-amino-5-methylbenzenesulfonic acid in 100 mL of deionized water.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add 20 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve 4.0 g of sodium nitrite in 20 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the aminobenzenesulfonic acid over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.[6]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt should result in a clear solution.
-
-
Iodination Reaction:
-
Dissolve 10.0 g of potassium iodide in 50 mL of deionized water and cool the solution to 5 °C.
-
Slowly add the cold potassium iodide solution to the diazonium salt solution. Nitrogen gas evolution will be observed.
-
After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
To quench any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the dark color of the solution disappears.[6]
-
-
Isolation and Purification:
-
The crude this compound may precipitate out of the solution upon standing. If not, the product can be isolated by evaporation of the solvent under reduced pressure.
-
For purification, recrystallization from a minimal amount of hot water is a suitable method.[8] Alternatively, extraction with an organic solvent like a long-chain alcohol or ketone can be employed to isolate the product from the aqueous solution.[9]
-
Scale-up Considerations
Scaling up the synthesis of this compound requires careful attention to several factors:
-
Heat Management: The diazotization reaction is exothermic.[5] On a larger scale, efficient heat removal is critical to maintain the temperature below 5 °C to prevent the decomposition of the unstable diazonium salt. Jacketed reactors with a reliable cooling system are essential.
-
Reagent Addition: The controlled, slow addition of sodium nitrite is crucial to avoid localized overheating and potential runaway reactions. Automated dosing systems are recommended for large-scale production.
-
Gas Evolution: The iodination step releases a significant volume of nitrogen gas. The reactor must be adequately vented to prevent pressure buildup.
-
Safety: Diazonium salts are notoriously unstable and can be explosive when isolated or allowed to dry.[10][11][12] They should always be handled in solution and at low temperatures. A thorough risk assessment and implementation of appropriate safety protocols are mandatory for any scale-up.
Safety Protocols
Hazard Identification and Mitigation
| Hazard | Risk | Mitigation Measures |
| Diazonium Salt | Thermally unstable, potentially explosive.[10][11][12] | Maintain reaction temperature strictly between 0-5 °C. Never isolate the diazonium salt. Use in situ. Ensure adequate cooling capacity. |
| Sodium Nitrite | Oxidizing agent, toxic. | Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with combustible materials. |
| Hydrochloric Acid | Corrosive. | Use in a well-ventilated fume hood. Wear acid-resistant gloves, lab coat, and eye protection. |
| Nitrogen Gas Evolution | Pressure buildup. | Ensure the reaction vessel is properly vented. |
Emergency Procedures
-
Spills: Neutralize acid spills with a suitable agent like sodium bicarbonate. For other spills, absorb with an inert material and dispose of as hazardous waste.
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Runaway Reaction: Have a quenching agent (e.g., a solution of a reducing agent like sodium bisulfite) readily available to rapidly decompose the diazonium salt in case of a temperature excursion.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistai.org [chemistai.org]
- 6. prepchem.com [prepchem.com]
- 7. youtube.com [youtube.com]
- 8. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 9. DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION - Google Patents [patents.google.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions Catalyzed by 2-Iodo-5-methylbenzenesulfonic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals to enhance the yield of reactions catalyzed by 2-Iodo-5-methylbenzenesulfonic acid. The content is structured in a question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in catalysis?
A1: this compound serves as a pre-catalyst for the in-situ generation of 2-iodoxy-5-methylbenzenesulfonic acid (a hypervalent iodine(V) species), which is a highly active catalyst for the selective oxidation of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids.[1][2][3] This catalytic system typically employs Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as the terminal oxidant.[1][2]
Q2: How can I control the selectivity of the oxidation reaction to obtain either an aldehyde/ketone or a carboxylic acid?
A2: The selectivity of the oxidation of primary alcohols can be controlled by the amount of Oxone® used. Using a smaller, near-stoichiometric amount of Oxone® (e.g., 0.6-0.8 equivalents) favors the formation of the aldehyde.[2] Conversely, using an excess of Oxone® (e.g., 1.2 equivalents or more) will promote the further oxidation of the intermediate aldehyde to the corresponding carboxylic acid.[2]
Q3: What are the advantages of using this compound as a catalyst?
A3: This catalytic system offers several advantages, including high efficiency and selectivity under mild, non-aqueous conditions.[1][3] It is a metal-free alternative to many traditional oxidation methods that use toxic heavy metals.[4] The catalyst can be used in small amounts (0.05-5 mol%) and allows for the use of an environmentally benign terminal oxidant, Oxone®.[3]
Q4: Can this catalytic system be used for substrates that are sensitive to acid or high temperatures?
A4: Yes, recent improvements to the 2-iodoxybenzenesulfonic acid (IBS)/Oxone® system have enabled the selective oxidation of alcohols at near-room temperature (30 °C).[4][5] These optimized conditions have an enhanced tolerance for thermally unstable and acid-sensitive substrates.[4][5]
Q5: What is the role of a phase-transfer catalyst in these reactions?
A5: The addition of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (nBu₄NHSO₄), can accelerate the reaction rate.[6] This is particularly useful in biphasic solvent systems or when dealing with the limited solubility of Oxone® in organic solvents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Alcohol | Inactive Catalyst: The active iodine(V) species has not been efficiently generated from the this compound pre-catalyst. | Ensure that Oxone® is of good quality and has been stored in a dry environment. Consider a pre-stirring step of the pre-catalyst with Oxone® before adding the substrate to facilitate the formation of the active catalyst. |
| Insufficient Catalyst Loading: The amount of the pre-catalyst is too low to effectively turn over the reaction. | Increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol% or higher) and monitor the effect on the reaction rate and yield. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | While low-temperature protocols exist, some substrates may require gentle heating. Incrementally increase the temperature (e.g., from 30 °C to 40 °C) and monitor the reaction progress. | |
| Poor Solubility of Reagents: Oxone® has low solubility in many organic solvents, which can limit the reaction rate. | Use a solvent system known to be effective, such as acetonitrile, nitromethane, or ethyl acetate.[1][3] Vigorous stirring is essential. The addition of a phase-transfer catalyst can also improve solubility and reaction rate.[6] | |
| Formation of Over-Oxidized Product (Carboxylic Acid Instead of Aldehyde) | Excess Oxone®: Too much of the terminal oxidant will drive the reaction past the aldehyde stage. | Carefully control the stoichiometry of Oxone®. For aldehyde formation from a primary alcohol, use a slight excess (e.g., 1.1-1.2 equivalents relative to the alcohol). To halt at the aldehyde, use a sub-stoichiometric amount if feasible, though this may result in incomplete conversion. |
| Formation of Byproducts or Decomposition | Reaction Temperature is Too High: Elevated temperatures can lead to the degradation of sensitive substrates or products. | Utilize the optimized low-temperature (30 °C) protocol, especially for thermally labile compounds.[4][5] |
| Acid-Sensitive Substrate: The reaction mixture can be acidic due to the presence of KHSO₄ in Oxone®. | For acid-sensitive substrates, consider adding a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to buffer the reaction mixture. | |
| Catalyst Deactivation | Fouling: The catalyst may be encapsulated by polymeric byproducts from the substrate or solvent. | Ensure the purity of the starting materials and solvents. If fouling is suspected, filtering the reaction mixture may be necessary, although this is more relevant for heterogeneous catalysts. |
| Reduction to Inactive Species: The iodine(V) catalyst is reduced to iodine(III) during the catalytic cycle. Inefficient re-oxidation by Oxone® will lead to a decrease in the active catalyst concentration. | Ensure efficient mixing to facilitate the interaction between the reduced catalyst and Oxone®. Check the quality and amount of Oxone®. |
Quantitative Data
Table 1: Effect of Catalyst and Oxone® Stoichiometry on the Oxidation of 4-Bromobenzyl Alcohol
| Pre-catalyst (mol%) | Oxone® (equiv.) | Product | Yield (%) |
| Potassium 2-iodo-5-methylbenzenesulfonate (1) | 1.2 | 4-Bromobenzaldehyde | >99 |
| Potassium 2-iodo-5-methylbenzenesulfonate (1) | 2.5 | 4-Bromobenzoic acid | >99 |
Data adapted from a large-scale selective oxidation study.[2]
Table 2: Comparison of Yields for Alcohol Oxidation at Different Temperatures
| Substrate | Temperature (°C) | Product | Yield (%) |
| 5-Nonanol | 70 | 5-Nonanone | High |
| 5-Nonanol | 30 | 5-Nonanone | High (with optimized conditions) |
| Acid-sensitive alcohol | 70 | Decomposition/Low Yield | - |
| Acid-sensitive alcohol | 30 | Desired Carbonyl | Improved Yield |
Qualitative summary based on the development of low-temperature oxidation methods.[4]
Experimental Protocols
Detailed Protocol for the Selective Oxidation of a Secondary Alcohol to a Ketone
This protocol is a general guideline for the oxidation of a secondary alcohol, such as 1-phenylethanol, to the corresponding ketone, acetophenone, using catalytic this compound and Oxone®.
Materials:
-
This compound (pre-catalyst, e.g., 2 mol%)
-
Oxone® (1.2 equivalents)
-
Substrate (e.g., 1-phenylethanol, 1.0 mmol)
-
Acetonitrile (solvent)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 5.96 mg).
-
Add acetonitrile (e.g., 5 mL) to dissolve the pre-catalyst.
-
Add Oxone® (1.2 mmol, approximately 738 mg of the triple salt) to the stirred solution.
-
Stir the mixture vigorously for 10-15 minutes at room temperature to facilitate the in-situ generation of the active catalyst.
-
Add the secondary alcohol (1.0 mmol, e.g., 122 µL of 1-phenylethanol) to the reaction mixture.
-
Stir the reaction at room temperature (or gently heat to 30-40 °C if the reaction is slow) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium thiosulfate to reduce any excess oxidant.
-
Add saturated aqueous sodium bicarbonate to neutralize the acidic components.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Visualizations
Caption: A typical experimental workflow for alcohol oxidation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation [beilstein-journals.org]
Troubleshooting common issues in 2-Iodo-5-methylbenzenesulfonic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis and reactions of 2-Iodo-5-methylbenzenesulfonic acid. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound and what are the critical steps?
The synthesis of this compound typically involves a three-step process starting from p-toluidine. The critical steps are:
-
Sulfonation: Introduction of a sulfonic acid group to p-toluidine to form 2-amino-5-methylbenzenesulfonic acid.
-
Diazotization: Conversion of the amino group of 2-amino-5-methylbenzenesulfonic acid into a diazonium salt.
-
Iodination (Sandmeyer-type reaction): Substitution of the diazonium group with iodine to yield the final product.
Each of these steps has specific parameters that need to be controlled to ensure a high yield and purity of the final product.
Q2: My sulfonation of p-toluidine is resulting in a low yield and dark-colored product. What are the possible causes and solutions?
Low yields and discoloration during the sulfonation of p-toluidine are common issues that can arise from several factors.
Possible Causes:
-
Oxidation of the amine: Aromatic amines are susceptible to oxidation, especially at elevated temperatures in the presence of strong acids, leading to colored impurities.
-
Incomplete reaction: The sulfonation may not have gone to completion.
-
Side reactions: Formation of isomeric byproducts or polysulfonated products can reduce the yield of the desired 2-amino-5-methylbenzenesulfonic acid. For instance, sulfonation of p-toluidine can yield both the desired 2-sulfonic acid and the 3-sulfonic acid isomer.[1]
-
Charring: Using overly harsh conditions, such as excessively high temperatures or concentrations of sulfuric acid, can lead to the decomposition and charring of the organic material.
Troubleshooting Steps:
-
Temperature Control: Maintain a controlled reaction temperature. As the reaction temperature rises, the proportion of the desired 2-acid can decrease, while the formation of the 3-acid isomer increases.[1]
-
Reagent Purity: Ensure the purity of the starting p-toluidine and sulfuric acid or oleum.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification: The crude product may require purification to remove colored impurities and isomers.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Reaction Temperature | 20°C for optimal isomer ratio[1] | Increased formation of 3-acid isomer at higher temperatures[1] |
| Sulfonating Agent | 20% Oleum[1] | Incomplete reaction or charring with incorrect concentration |
| Molar Ratio | 1.5-10 moles of H₂SO₄ per mole of p-toluidine[1] | Incomplete sulfonation or excessive side reactions |
Q3: The diazotization of 2-amino-5-methylbenzenesulfonic acid is not proceeding to completion. How can I ensure a complete reaction?
Incomplete diazotization is a frequent problem that can significantly impact the final yield.
Possible Causes:
-
Insufficient Nitrous Acid: The amount of sodium nitrite used may not be sufficient to convert all of the starting amine.
-
Low Acidity: The reaction medium may not be acidic enough, which is crucial for the formation of the active nitrosating species.
-
Temperature Too High: Diazonium salts are often unstable at higher temperatures and can decompose.[2]
-
Poor Solubility: The starting material, 2-amino-5-methylbenzenesulfonic acid, may have poor solubility in the reaction medium.
Troubleshooting Steps:
-
Monitor Nitrous Acid Excess: Use starch-iodide paper to test for the presence of excess nitrous acid. A blue color indicates an excess, suggesting the amine has been consumed.[2]
-
Maintain Low Temperature: The diazotization should be carried out at low temperatures, typically between 0-5°C, to ensure the stability of the diazonium salt.[2][3]
-
Ensure Sufficient Acidity: Use a strong acid like hydrochloric or sulfuric acid and ensure the solution is strongly acidic.[4]
-
Control Reagent Addition: Add the sodium nitrite solution slowly to the amine solution to maintain temperature control and prevent localized high concentrations.[3]
Q4: During the Sandmeyer-type iodination reaction, I am observing low yields of this compound and the formation of byproducts. What can I do to optimize this step?
The Sandmeyer reaction for introducing iodine can be sensitive to reaction conditions.
Possible Causes:
-
Decomposition of the Diazonium Salt: Premature decomposition of the diazonium salt before it can react with the iodide source is a primary cause of low yields.[2]
-
Side Reactions: Common side reactions include the formation of phenols (from reaction with water) and biaryl compounds.[2]
-
Iodide Source: The choice and concentration of the iodide source (e.g., potassium iodide, sodium iodide) can affect the reaction rate and yield.
-
Catalyst Issues (if applicable): While the iodination is often uncatalyzed, if a copper catalyst is used, its activity can be a factor.[5]
Troubleshooting Steps:
-
Temperature Control: Keep the temperature low during the initial phase of the reaction and then warm it gently to drive the reaction to completion.
-
Use of Stabilized Diazonium Salts: In some cases, isolating the diazonium salt as a more stable salt (e.g., with tetrafluoroborate) can improve yields, although this adds a step to the process.[5]
-
Degassing: Removing dissolved oxygen from the reaction mixture can sometimes reduce side reactions.
-
pH Control: The pH of the reaction mixture can influence the stability of the diazonium salt and the rate of side reactions.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Reaction Temperature | 0-5°C initially, then gentle warming | Decomposition of diazonium salt, increased side products |
| Iodide Source | Potassium Iodide (KI) | Incomplete reaction if concentration is too low |
| pH | Strongly acidic | Instability of diazonium salt in neutral or basic conditions |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Sulfonation of p-Toluidine:
-
Slowly add p-toluidine to concentrated sulfuric acid or oleum, maintaining a low temperature (e.g., below 20°C) with an ice bath.
-
After the addition is complete, allow the mixture to stir at the specified temperature until the reaction is complete (monitor by a suitable method like TLC or HPLC).
-
Carefully pour the reaction mixture onto ice to precipitate the 2-amino-5-methylbenzenesulfonic acid.
-
Filter the solid, wash with cold water, and dry.
-
-
Diazotization of 2-Amino-5-methylbenzenesulfonic acid:
-
Suspend the 2-amino-5-methylbenzenesulfonic acid in a cooled (0-5°C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.
-
Stir the mixture for a period (e.g., 30 minutes) after the addition is complete, maintaining the low temperature. Confirm the presence of excess nitrous acid with starch-iodide paper.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water and cool the solution.
-
Slowly add the prepared diazonium salt solution to the potassium iodide solution, controlling the rate of addition to manage any gas evolution and temperature increase.
-
After the addition is complete, the reaction mixture may be stirred at room temperature or gently warmed to ensure the complete decomposition of the diazonium salt and formation of the iodo-compound.
-
The crude product can then be isolated by filtration or extraction and purified, for example, by recrystallization.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield reactions.
References
Technical Support Center: Optimization of Catalyst Loading for 2-Iodo-5-methylbenzenesulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-5-methylbenzenesulfonic acid. The following sections detail experimental protocols, address common issues, and offer guidance on optimizing catalyst loading for this two-step synthesis involving the sulfonation of toluene followed by the iodination of the resulting p-toluenesulfonic acid.
Experimental Protocols
The synthesis of this compound is typically achieved in two sequential steps:
-
Sulfonation of Toluene: Toluene is reacted with a sulfonating agent, such as concentrated sulfuric acid or fuming sulfuric acid (oleum), to produce p-toluenesulfonic acid. The methyl group of toluene is an ortho-, para-director, with the para product being the major isomer due to less steric hindrance.[1]
-
Iodination of p-Toluenesulfonic Acid: The intermediate, p-toluenesulfonic acid, is then iodinated. The sulfonic acid group is a meta-director, while the methyl group is an ortho-, para-director. This directing effect combination favors the introduction of iodine at the 2-position (ortho to the methyl group and meta to the sulfonic acid group).
Detailed Methodology for Sulfonation of Toluene
Materials:
-
Toluene
-
Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (20% SO₃)
-
Dean-Stark apparatus (optional, for removal of water)
-
Heating mantle
-
Round-bottom flask
-
Condenser
Procedure:
-
Set up a round-bottom flask with a heating mantle and a condenser. If using concentrated sulfuric acid, a Dean-Stark apparatus can be used to remove the water produced during the reaction and drive the equilibrium towards the product.[2][3]
-
Add toluene to the flask.
-
Slowly add the sulfonating agent (concentrated sulfuric acid or fuming sulfuric acid) to the toluene with stirring. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
-
Heat the reaction mixture. The temperature and reaction time will depend on the sulfonating agent used. For concentrated sulfuric acid, refluxing for several hours is common.[2][3]
-
Monitor the reaction progress by techniques such as TLC or HPLC.
-
Upon completion, cool the reaction mixture and carefully pour it over ice to precipitate the p-toluenesulfonic acid.
-
Filter the solid product, wash with cold water, and dry. Recrystallization from water can be performed for further purification.[2]
Detailed Methodology for Iodination of p-Toluenesulfonic Acid
Materials:
-
p-Toluenesulfonic acid
-
Iodine (I₂)
-
Oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a more reactive iodinating agent like N-iodosuccinimide (NIS).[4][5]
-
Acid catalyst (e.g., additional sulfuric acid, or p-toluenesulfonic acid itself can sometimes act as a catalyst).[6][7]
-
Solvent (e.g., acetic acid, acetonitrile).[4]
Procedure:
-
Dissolve p-toluenesulfonic acid in the chosen solvent in a round-bottom flask.
-
Add the iodinating agent (e.g., iodine and an oxidizing agent, or NIS).
-
If required, add the catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating. The optimal temperature and time will depend on the specific reagents used.
-
Monitor the reaction progress.
-
Once the reaction is complete, quench the reaction (e.g., with a solution of sodium thiosulfate to remove excess iodine).
-
Isolate the product, which may involve precipitation by adding water, followed by filtration.
-
Purify the this compound product by recrystallization.
Optimization of Catalyst Loading: Data Presentation
Optimizing catalyst loading is crucial for maximizing yield and purity while minimizing cost and side reactions. Below are tables summarizing hypothetical experimental data for catalyst loading optimization in both the sulfonation and iodination steps.
Table 1: Optimization of Sulfuric Acid Loading in Toluene Sulfonation
| Entry | Toluene (mol) | H₂SO₄ (mol eq.) | Temperature (°C) | Time (h) | Yield of p-TSA (%) | Purity (%) |
| 1 | 1.0 | 1.0 | 110 | 4 | 75 | 92 |
| 2 | 1.0 | 1.2 | 110 | 4 | 85 | 95 |
| 3 | 1.0 | 1.5 | 110 | 4 | 92 | 98 |
| 4 | 1.0 | 2.0 | 110 | 4 | 93 | 96 (minor sulfone formation) |
| 5 | 1.0 | 1.5 | 100 | 6 | 88 | 97 |
Note: p-TSA refers to p-toluenesulfonic acid. Higher equivalents of sulfuric acid can lead to the formation of side products like 4,4'-dimethyl-diphenyl-sulfone.[8]
Table 2: Optimization of Catalyst Loading for Iodination of p-Toluenesulfonic Acid with I₂/H₂O₂
| Entry | p-TSA (mol) | I₂ (mol eq.) | H₂O₂ (30%) (mol eq.) | Catalyst (mol%) | Solvent | Yield (%) | Purity (%) |
| 1 | 1.0 | 1.1 | 1.2 | None | Acetic Acid | 55 | 85 |
| 2 | 1.0 | 1.1 | 1.2 | H₂SO₄ (5) | Acetic Acid | 70 | 90 |
| 3 | 1.0 | 1.1 | 1.2 | H₂SO₄ (10) | Acetic Acid | 85 | 96 |
| 4 | 1.0 | 1.1 | 1.2 | H₂SO₄ (20) | Acetic Acid | 86 | 94 (minor di-iodination) |
| 5 | 1.0 | 1.1 | 1.2 | p-TSA (10) | Acetic Acid | 78 | 92 |
Note: The use of an acid catalyst like sulfuric acid is often necessary to enhance the reactivity of the iodinating agent.[9]
Troubleshooting Guides and FAQs
Sulfonation of Toluene
Q1: My sulfonation reaction yield is low. What are the possible causes and solutions?
A1:
-
Incomplete reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time or temperature. Ensure adequate mixing.
-
-
Water accumulation: The water produced during the reaction can inhibit the sulfonation process as it is a reversible reaction.[10][11]
-
Solution: Use a Dean-Stark apparatus to continuously remove water. Alternatively, use fuming sulfuric acid (oleum) which contains excess SO₃ and will consume the water.[12]
-
-
Insufficient sulfonating agent: The molar ratio of the sulfonating agent to toluene may be too low.
-
Solution: Increase the molar equivalents of sulfuric acid or oleum as indicated in Table 1.
-
Q2: I am observing the formation of a significant amount of ortho- and meta-isomers. How can I improve the para-selectivity?
A2:
-
Reaction temperature: The isomer distribution can be temperature-dependent.
-
Solution: Lowering the reaction temperature generally favors the formation of the para-isomer, which is the thermodynamically more stable product. However, this may require longer reaction times.
-
-
Sulfonating agent: The choice of sulfonating agent can influence selectivity.
-
Solution: Using sulfur trioxide in a non-polar solvent can sometimes offer different selectivity compared to concentrated sulfuric acid.
-
Q3: My final p-toluenesulfonic acid product is discolored. What is the cause and how can I purify it?
A3:
-
Impurities in toluene: Commercial toluene can contain impurities like thiophene, which are more reactive towards sulfonation and can lead to colored byproducts.[2][3]
-
Side reactions: At high temperatures, side reactions such as sulfone formation can occur, leading to discoloration.[8]
-
Solution: Control the reaction temperature carefully. The discolored product can be purified by recrystallization from water.
-
Iodination of p-Toluenesulfonic Acid
Q1: The iodination reaction is very slow or not proceeding. What should I do?
A1:
-
Low reactivity of iodinating agent: Molecular iodine (I₂) is a weak electrophile and often requires activation.[5][13]
-
Deactivated substrate: The sulfonic acid group is deactivating, making the aromatic ring less nucleophilic.[4]
-
Moisture: Some iodinating agents, like iodine monochloride (ICl), are sensitive to moisture.[16]
-
Solution: Ensure all glassware is dry and use anhydrous solvents.
-
Q2: I am getting a mixture of mono- and di-iodinated products. How can I improve the selectivity for the mono-iodinated product?
A2:
-
Stoichiometry of the iodinating agent: Using a large excess of the iodinating agent can lead to multiple substitutions.
-
Solution: Carefully control the stoichiometry and use only a slight excess (e.g., 1.1 equivalents) of the iodinating agent.
-
-
Reaction temperature: Higher temperatures can promote over-reaction.
-
Solution: Running the reaction at a lower temperature can improve selectivity for the mono-iodinated product.[16]
-
Q3: How do I remove unreacted iodine from the reaction mixture?
A3:
-
Quenching: Excess iodine can be easily removed by a chemical quench.
-
Solution: After the reaction is complete, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic purple/brown color of iodine disappears.
-
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for low yield in sulfonation.
Caption: Logic of catalyst loading optimization.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 6. p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Unlike most other electrophilic aromatic substitutions, sulfonati... | Study Prep in Pearson+ [pearson.com]
- 12. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 13. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 14. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Iodo-5-methylbenzenesulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Iodo-5-methylbenzenesulfonic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most frequently employed purification techniques for this compound, and aryl sulfonic acids in general, are recrystallization and ion-exchange chromatography.[1][2][3] Reversed-phase chromatography, sometimes with an ion-pairing reagent, can also be utilized to handle its high polarity.[2][4][5]
Q2: What are the typical impurities found in crude this compound?
Typical impurities can include inorganic salts (e.g., sodium chloride), unreacted starting materials, and isomeric byproducts such as 2-iodo-3-methylbenzenesulfonic acid.[1][2][6] The presence of related aryl impurities, like the corresponding benzyl alcohol or benzoic acid, has also been noted in similar compounds.[1]
Q3: What is the solubility of this compound?
There are conflicting reports on its solubility. Some sources suggest it may be soluble in organic solvents like alcohols and ethers but relatively insoluble in water.[7] However, sulfonic acids are generally known to be water-soluble.[2][8] It is often available as a dihydrate, which can influence its solubility characteristics.[9] It is recommended to perform small-scale solubility tests with your specific sample and potential recrystallization solvents.
Q4: When should I choose recrystallization over chromatographic methods?
Recrystallization is often a good first choice if the desired compound is a solid and a suitable solvent system can be found that effectively differentiates the solubility of the product from its impurities. It is a relatively simple and scalable technique.[10][11] Chromatographic methods are preferred when dealing with complex mixtures of impurities with similar solubilities to the product, or for achieving very high purity on a smaller scale.[2][5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling process is too rapid. The solvent may be too nonpolar for the compound. | Add a small amount of additional solvent. Reheat the solution to ensure complete dissolution and then allow it to cool more slowly. Consider using a more polar solvent or a co-solvent system. |
| Poor recovery of the purified product. | The compound has high solubility in the cold recrystallization solvent. Too much solvent was used. | Ensure the solution is cooled sufficiently to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. The mother liquor can be concentrated to yield a second crop of crystals.[12] |
| Product is still impure after recrystallization. | The chosen solvent does not effectively discriminate between the product and the impurity. Impurities are co-crystallizing with the product. | Select a different recrystallization solvent or solvent system. A preliminary wash of the crude solid may be necessary to remove highly soluble impurities. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated. The compound may be an amorphous solid. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound if available. |
Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (Reversed-Phase). | The mobile phase is not optimized for the separation. | Adjust the pH of the mobile phase to suppress the ionization of the sulfonic acid, which can improve retention and resolution.[5] Introduce an ion-pairing reagent to the mobile phase to enhance the interaction of the sulfonic acid with the stationary phase.[4] |
| The compound does not elute from the ion-exchange column. | The elution buffer is not strong enough to displace the compound from the resin. | Increase the ionic strength or change the pH of the elution buffer to disrupt the ionic interaction between the sulfonic acid and the stationary phase.[2] |
| Presence of inorganic salts in the purified product after chromatography. | The desalting step was inefficient. | For ion-exchange chromatography, ensure a thorough wash with deionized water after loading the sample to remove salts before elution.[2] For reversed-phase chromatography, the salts should elute in the void volume, but if issues persist, a desalting step using a C18 cartridge may be necessary.[2] |
| Product peak is broad or tailing. | Secondary interactions between the sulfonic acid and the stationary phase. The column may be overloaded. | Adjust the mobile phase pH or ionic strength.[5] Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous/Organic Co-solvent System
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of a potential solvent (e.g., isopropanol, ethanol, or acetone) and observe the solubility at room temperature and upon heating. If the compound is very soluble, this solvent may be suitable as the "soluble" component of a co-solvent system with an "insoluble" solvent like water or heptane.
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add the "soluble" solvent dropwise while heating and stirring until the solid just dissolves.
-
Induce Crystallization: Slowly add the "insoluble" solvent (e.g., water) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[10]
-
Heating and Cooling: Gently heat the solution until it becomes clear again. Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.[12] Dry the purified crystals under vacuum.
Protocol 2: Purification by Slurry Washing
This method is useful for removing more soluble impurities.[1]
-
Slurry Formation: Place the impure solid in a flask. Add a volume of solvent (e.g., water, as described in a patent for aryl sulfonates) in which the impurities are soluble but the desired product has limited solubility.[1] The ratio can be around 0.75 to 1.25 mL of solvent per gram of solid.[1]
-
Agitation: Stir the resulting slurry vigorously for a period of 15 to 120 minutes.[1]
-
Isolation: Separate the purified solid from the liquid phase by vacuum filtration.
-
Drying: Dry the purified solid phase.[1]
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting the purification of an impure product.
References
- 1. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. WO2001051459A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 4. diva-portal.org [diva-portal.org]
- 5. biotage.com [biotage.com]
- 6. METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220 [data.epo.org]
- 7. 2-iodo-5-methylbenzene-1-sulfonic acid [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound DIHYDRATE | 139778-27-1 [sigmaaldrich.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Effect of solvent on the catalytic activity of 2-Iodo-5-methylbenzenesulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Iodo-5-methylbenzenesulfonic acid as a catalyst. The information is tailored to address common issues encountered during experiments, with a focus on the critical role of the solvent in catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species when using this compound in oxidation reactions?
A1: In the presence of an oxidant like Oxone® (2KHSO₅·KHSO₄·K₂SO₄), this compound is converted in situ to the active hypervalent iodine(V) species, 2-Iodoxy-5-methylbenzenesulfonic acid (IBS). This IBS species is the actual catalyst responsible for the oxidation of substrates such as alcohols.[1][2]
Q2: Why is my reaction slow or showing low conversion?
A2: Reaction rate and conversion are highly dependent on the choice of solvent. 2-Iodoxybenzenesulfonic acid (IBS), the active catalyst, exhibits different levels of activity in various solvents. For the oxidation of alcohols, polar aprotic solvents have been shown to be particularly effective.[1][2][3][4] If you are experiencing issues, consider switching to one of the recommended solvents listed in the troubleshooting guide. Additionally, ensure that the Oxone® is finely powdered and well-dispersed in the reaction mixture, as its solubility in organic solvents is limited.[1][2][3][4]
Q3: I am observing poor solubility of the catalyst or Oxone®. What should I do?
A3: Oxone® is known to be largely insoluble in most organic solvents.[2][4] This is a common issue. The reaction is typically run as a suspension. To improve performance, ensure vigorous stirring to maximize the surface area contact between the reagents. The use of finely powdered Oxone® is highly recommended. While the catalyst precursor, this compound, may also have limited solubility, it will be converted to the active IBS catalyst under the reaction conditions. The choice of solvents like nitromethane or acetonitrile can facilitate the reaction despite the low solubility of Oxone®.[1][2][4]
Q4: Can I use aqueous or protic solvents for this catalytic system?
A4: While the preparation of the active IBS catalyst can be done in water, the catalytic oxidation of organic substrates like alcohols is most effectively carried out under nonaqueous conditions.[2][3][4] Protic solvents can interfere with the catalytic cycle and may not be suitable for many substrates. For reactions in an aqueous medium, micellar catalysis using a surfactant like CTAB has been explored as a greener alternative.[5]
Q5: How does the methyl group in this compound affect its catalytic activity?
A5: Electron-donating groups on the aromatic ring of the iodoarene catalyst, such as the methyl group at the 5-position, have been shown to enhance catalytic activity. These groups increase the electron density at the iodine center, which can facilitate the catalytic cycle. Studies have indicated that catalysts like 5-Me-IBX (the benzoic acid analog) are superior to the unsubstituted version.[2][3][4] Therefore, this compound is expected to be a highly active catalyst precursor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate Solvent: The solvent may not effectively facilitate the catalytic cycle. | Switch to a recommended polar aprotic solvent such as nitromethane , acetonitrile , or ethyl acetate .[1][2][3][4] Refer to the Solvent Effect on Catalytic Activity table below for a comparison of solvent performance. |
| Inactive Catalyst: The precursor has not been effectively oxidized to the active IBS species. | Ensure that a sufficient excess of Oxone® is used. Check the quality and age of the Oxone®. | |
| Poor Reagent Dispersion: Oxone® is not sufficiently dispersed in the reaction mixture. | Use finely powdered Oxone® and maintain vigorous stirring throughout the reaction. | |
| Slow Reaction Rate | Suboptimal Solvent: The solvent may be slowing down a key step in the catalytic cycle. | Nitromethane has been reported to be a superior solvent for accelerating the reaction rate.[2][3][4] |
| Low Temperature: The reaction may require thermal energy to proceed at a reasonable rate. | While some reactions proceed at room temperature, gentle heating (e.g., to 70 °C) can significantly increase the rate, depending on the substrate.[5] | |
| Formation of Side Products | Over-oxidation: The substrate is being oxidized beyond the desired product (e.g., aldehyde to carboxylic acid). | Carefully control the stoichiometry of Oxone®. For the selective oxidation of primary alcohols to aldehydes, use a slight excess (e.g., 1.1-1.2 equivalents). For oxidation to carboxylic acids, a larger excess will be required.[3] |
| Substrate Degradation: The substrate may be unstable under the reaction conditions. | Attempt the reaction at a lower temperature. Screen different recommended solvents, as the solvent can influence selectivity. | |
| Inconsistent Results | Variable Reagent Quality: Moisture or impurities in the solvent or reagents can affect the catalyst's performance. | Use anhydrous solvents and ensure the purity of the substrate and this compound. |
| Atmospheric Moisture: The reaction may be sensitive to moisture. | While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility. |
Quantitative Data Summary
The following table summarizes the effect of different solvents on the yield of the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde, catalyzed by 2-iodoxybenzenesulfonic acid (IBS) generated in situ. This data is adapted from studies on the closely related 2-iodobenzenesulfonic acid and serves as an excellent proxy for the expected performance with the 5-methyl substituted version.
Table 1: Effect of Solvent on the Catalytic Oxidation of 4-chlorobenzyl alcohol
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Nitromethane (CH₃NO₂) ** | 35.9 | 1 | >99 |
| Acetonitrile (CH₃CN) | 37.5 | 1.5 | >99 |
| Ethyl Acetate (EtOAc) | 6.0 | 3 | 98 |
| Acetone | 20.7 | 3 | 91 |
| Dichloromethane (CH₂Cl₂) ** | 8.9 | 5 | 75 |
| Tetrahydrofuran (THF) | 7.5 | 6 | 60 |
| Toluene | 2.4 | 12 | <10 |
Data adapted from J. Am. Chem. Soc. 2009, 131, 1, 251–262. The use of this compound is expected to show similar or enhanced reactivity.
Experimental Protocols
General Protocol for the Catalytic Oxidation of a Secondary Alcohol to a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Secondary alcohol (1.0 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Oxone®, finely powdered (1.2 mmol, 1.2 equivalents)
-
Anhydrous acetonitrile (5 mL)
-
Magnetic stir bar and reaction vial
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol), this compound (0.05 mmol), and anhydrous acetonitrile (5 mL).
-
Begin vigorous stirring to dissolve the starting materials.
-
Add finely powdered Oxone® (1.2 mmol) to the reaction mixture in one portion.
-
Stir the resulting suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow for Catalytic Oxidation
Caption: Workflow for the oxidation of alcohols using this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision-making diagram for troubleshooting low yields in the catalytic reaction.
References
- 1. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 2. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Managing temperature fluctuations in reactions with 2-Iodo-5-methylbenzenesulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing temperature fluctuations in reactions involving 2-Iodo-5-methylbenzenesulfonic acid. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Managing Temperature Fluctuations
Uncontrolled temperature changes during reactions with this compound can lead to poor product yield, formation of impurities, and potential safety hazards. This guide provides a systematic approach to identifying and resolving common temperature-related issues.
Problem: Unexpected Exotherm or Temperature Spike
An unexpected and rapid increase in temperature is a common issue, particularly during the synthesis of this compound via sulfonation of 2-iodotoluene, or when it is used in subsequent reactions. Sulfonation reactions are notably exothermic.[1][2]
| Potential Cause | Recommended Action |
| Rate of Reagent Addition is Too Fast | Reduce the addition rate of the sulfonating agent (e.g., fuming sulfuric acid or sulfur trioxide).[3] Slow, dropwise addition allows for better heat dissipation. |
| Inadequate Cooling | Ensure the cooling bath has sufficient capacity for the scale of the reaction. Use a larger ice bath or a cryostat for more precise control. Pre-cool the reaction vessel before adding reagents. |
| Poor Mixing | Increase the stirring rate to ensure even heat distribution and prevent localized hot spots. Inefficient mixing can lead to a buildup of unreacted reagents, followed by a sudden, rapid reaction. |
| Concentration of Reagents is Too High | Consider diluting the reaction mixture with a suitable inert solvent to help moderate the exotherm. |
Problem: Difficulty Maintaining a Stable Reaction Temperature
Fluctuations around the target temperature can affect reaction kinetics and product selectivity.
| Potential Cause | Recommended Action |
| Inadequate Temperature Control System | Verify that the temperature controller, sensor, and heating/cooling apparatus are functioning correctly. Calibrate the temperature probe. |
| Fluctuations in Cooling/Heating Medium | Ensure a consistent flow and temperature of the cooling or heating fluid. For ice baths, replenish the ice regularly. |
| Heat Loss or Gain from the Environment | Insulate the reaction vessel to minimize heat exchange with the surroundings, especially for reactions run at sub-ambient or elevated temperatures. |
Problem: Reaction is Too Slow or Does Not Initiate
Low temperatures can significantly slow down the reaction rate.
| Potential Cause | Recommended Action |
| Reaction Temperature is Too Low | Gradually increase the temperature in small increments (e.g., 5-10 °C) while carefully monitoring for any signs of an exotherm.[3] |
| Insufficient Activation Energy | Some reactions may require an initial period of heating to overcome the activation energy barrier before the exothermic process begins.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns related to temperature control when working with this compound?
A1: The primary safety concern is the potential for a runaway reaction due to the highly exothermic nature of sulfonation.[1] Uncontrolled temperature spikes can lead to vigorous boiling, pressure buildup, and the release of corrosive and toxic fumes. Aryl sulfonic acids can also react exothermically with bases.
Q2: How does temperature affect the purity of this compound during its synthesis?
A2: Temperature is a critical factor in controlling the formation of byproducts. Elevated temperatures can lead to side reactions such as:
-
Polysulfonation: The addition of multiple sulfonic acid groups to the aromatic ring.[3]
-
Sulfone Formation: The reaction of the sulfonic acid with another aromatic ring.[3]
-
Decomposition: Aryl sulfonic acids can undergo desulfonation at elevated temperatures, especially in the presence of water.[4] Benzenesulfonic acid, a related compound, undergoes desulfonation when heated in water near 200°C.[4]
Q3: What is the recommended temperature range for the sulfonation of 2-iodotoluene?
Q4: Are there alternative sulfonating agents that might offer better temperature control?
A4: Yes, complexes of sulfur trioxide, such as the pyridine-SO₃ complex, are known to be milder sulfonating agents and can offer better control over the reaction temperature compared to fuming sulfuric acid.[6]
Experimental Protocols
Protocol 1: General Procedure for Temperature-Controlled Sulfonation of an Aromatic Compound
This protocol provides a general framework for the sulfonation of an aromatic compound like 2-iodotoluene, emphasizing temperature management.
-
Reaction Setup:
-
In a fume hood, place the aromatic compound (e.g., 2-iodotoluene) in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer or temperature probe.
-
Ensure all glassware is dry, as sulfonating agents are moisture-sensitive.[7]
-
-
Temperature Control:
-
Immerse the reaction flask in a cooling bath (e.g., ice-water or ice-salt bath) to pre-cool the contents to the desired starting temperature (e.g., 0-5 °C).[7]
-
-
Reagent Addition:
-
Slowly add the sulfonating agent (e.g., fuming sulfuric acid) dropwise from the dropping funnel to the vigorously stirred aromatic compound.
-
Continuously monitor the internal temperature and adjust the addition rate to maintain it within the target range (e.g., below 10 °C).[7]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, HPLC).
-
-
Work-up:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction. This step is also exothermic.
-
The product, this compound, may precipitate and can be isolated by filtration.
-
Protocol 2: Managing a Mild Exotherm in a Subsequent Reaction
This protocol outlines steps for controlling a mild exotherm when using this compound as a reactant or catalyst.
-
Setup and Pre-cooling:
-
Combine all reactants except the one known to initiate the exotherm in the reaction vessel.
-
Cool the mixture to a temperature slightly below the desired reaction temperature.
-
-
Controlled Addition:
-
Add the final reagent portion-wise or via a syringe pump at a rate that allows the cooling system to maintain a stable temperature.
-
-
Monitoring and Adjustment:
-
Continuously monitor the internal temperature. If a significant rise is observed, pause the addition until the temperature stabilizes.
-
Data Presentation
Table 1: Physical and Thermal Properties of Related Sulfonic Acids
Note: Data for this compound is not available. The data below for analogous compounds is for reference and to emphasize the need for caution.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzenesulfonic acid | 158.18 | 51 (anhydrous) | 190 |
| p-Toluenesulfonic acid | 172.20 | 106-107 (monohydrate) | 140 (at 20 mmHg) |
| This compound | 298.10 | Data not available | Data not available |
Visualizations
Caption: Troubleshooting workflow for an unexpected exotherm.
Caption: Workflow for temperature-controlled reactions.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. US2843625A - Low temperature sulfonation process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Deactivation and regeneration of 2-Iodo-5-methylbenzenesulfonic acid catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Iodo-5-methylbenzenesulfonic acid as a catalyst, particularly in oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in catalysis?
A1: this compound is primarily used as a pre-catalyst in oxidation reactions. It is particularly effective for the oxidation of alcohols to aldehydes, ketones, or carboxylic acids. In the presence of a terminal oxidant, it generates a hypervalent iodine(V) species in situ, which is the active oxidizing agent.
Q2: How does the catalytic cycle work?
A2: The catalytic cycle involves the oxidation of the iodine(I) center of this compound to a hypervalent iodine(V) species by a stoichiometric oxidant (e.g., Oxone®). This active species then oxidizes the substrate (e.g., an alcohol), and in the process is reduced back to the iodine(I) state, thus completing the cycle.
Q3: What are the common terminal oxidants used with this catalyst?
A3: A common and effective terminal oxidant used in conjunction with this compound is potassium peroxymonosulfate, commercially known as Oxone® (2KHSO₅·KHSO₄·K₂SO₄).
Q4: What are the advantages of using this compound over other oxidation catalysts?
A4: This catalyst offers several advantages, including being a metal-free alternative, having good reactivity under mild conditions, and the potential for high selectivity. The sulfonic acid group can enhance its solubility in certain solvent systems.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the this compound catalyst.
Issue 1: Low or No Catalytic Activity
Possible Causes:
-
Catalyst Deactivation: The catalyst may have degraded or been poisoned.
-
Inactive Terminal Oxidant: The terminal oxidant may have decomposed or is of poor quality.
-
Sub-optimal Reaction Conditions: Temperature, solvent, or pH may not be ideal for the specific substrate.
-
Presence of Inhibitors: Certain functional groups or impurities in the reaction mixture can inhibit the catalyst.
Troubleshooting Steps:
-
Verify Oxidant Activity: Test the terminal oxidant with a known, reliable reaction.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in increments of 5-10 °C.
-
Solvent: Screen different solvents (e.g., acetonitrile, water, or a biphasic system).
-
pH: The sulfonic acid group makes the local environment acidic. If your substrate or product is acid-sensitive, consider using a buffer.
-
-
Purify Starting Materials: Ensure the substrate and solvent are free from impurities that could act as catalyst poisons.
-
Attempt Catalyst Regeneration: If deactivation is suspected, refer to the regeneration protocols below.
Issue 2: Incomplete Conversion
Possible Causes:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Insufficient Oxidant: The terminal oxidant may have been consumed before the reaction is complete.
-
Catalyst Deactivation over Time: The catalyst may be slowly degrading under the reaction conditions.
Troubleshooting Steps:
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Add More Oxidant: Add a fresh portion of the terminal oxidant to the reaction mixture.
-
Monitor for Deactivation: Take aliquots at different time points to determine if the reaction stops prematurely. If so, consider a fresh batch of catalyst or a regeneration step.
Issue 3: Formation of Byproducts/Low Selectivity
Possible Causes:
-
Over-oxidation: The reaction conditions may be too harsh, leading to the oxidation of other functional groups or further oxidation of the desired product (e.g., aldehyde to carboxylic acid).
-
Side Reactions: The substrate or product may be unstable under the acidic reaction conditions.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lowering the temperature can often improve selectivity.
-
Monitor Reaction Closely: Use techniques like TLC or GC to monitor the reaction progress and stop it once the desired product is formed.
-
Adjust pH: If acid-catalyzed side reactions are suspected, the use of a buffer system may be beneficial.
Deactivation and Regeneration
Potential Deactivation Mechanisms
While specific studies on the deactivation of this compound are limited, potential mechanisms can be inferred from related catalysts:
-
Leaching of the Sulfonic Acid Group: In aqueous or protic solvents, the -SO₃H group may be susceptible to leaching from the aromatic ring, reducing the catalyst's effectiveness and altering its solubility.
-
Formation of Inactive Iodine Species: The iodine atom may be converted into an inactive form that cannot be readily re-oxidized to the active hypervalent state.
-
Fouling: The catalyst surface can be blocked by polymeric byproducts or insoluble materials from the reaction mixture.
-
Poisoning: Certain compounds can coordinate to the iodine atom, inhibiting its catalytic activity.
Catalyst Performance and Deactivation Indicators
| Parameter | Indication of Good Performance | Indication of Deactivation |
| Conversion Rate | High and consistent over several runs | Decreasing conversion with each cycle |
| Reaction Time | Consistent and within expected range | Increased reaction time required for completion |
| Selectivity | High and reproducible | Decrease in selectivity, formation of byproducts |
| Visual Appearance | Catalyst remains a free-flowing solid | Clumping, discoloration, or formation of a tar-like substance |
Regeneration Protocols
The following are general procedures that can be attempted for the regeneration of a deactivated this compound catalyst. Note: These are suggested starting points and may require optimization for your specific system.
Protocol 1: Simple Washing
This method is suitable for removing adsorbed impurities and reaction byproducts.
-
After the reaction, separate the solid catalyst by filtration.
-
Wash the catalyst sequentially with:
-
The reaction solvent to remove residual products.
-
A non-polar solvent (e.g., hexane) to remove organic residues.
-
A polar aprotic solvent (e.g., diethyl ether or acetone).
-
-
Dry the catalyst under vacuum at a low temperature (e.g., 40-50 °C).
Protocol 2: Acidic Wash for Potential Metal Contaminants
This protocol is a more rigorous wash to remove potential metal ion contaminants that may have exchanged with the sulfonic acid proton.
-
Follow step 1 from Protocol 1.
-
Wash the catalyst with a dilute aqueous solution of a non-oxidizing acid (e.g., 0.1 M HCl or H₂SO₄).
-
Wash thoroughly with deionized water until the washings are neutral.
-
Wash with a polar aprotic solvent (e.g., acetone) to aid in drying.
-
Dry the catalyst under vacuum at a low temperature.
Experimental Protocols
Representative Protocol for the Oxidation of an Alcohol
This protocol describes a general procedure for the oxidation of a primary alcohol to the corresponding carboxylic acid using this compound as the catalyst.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol), this compound (0.1 mmol, 10 mol%), and a suitable solvent (e.g., acetonitrile/water 1:1, 5 mL).
-
-
Addition of Oxidant:
-
In a separate flask, dissolve Oxone® (2.5 mmol) in water (5 mL).
-
Add the Oxone® solution dropwise to the reaction mixture over 10-15 minutes at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Experimental workflow for alcohol oxidation.
Caption: Troubleshooting logic for low catalyst activity.
Strategies to reduce reaction times with 2-Iodo-5-methylbenzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in reducing reaction times and overcoming common challenges encountered during experiments with 2-Iodo-5-methylbenzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reaction time of this compound in cross-coupling reactions?
A1: The reaction time is primarily influenced by the choice of catalyst, ligand, base, solvent, and temperature. The reactivity of the coupling partner also plays a crucial role. Generally, for palladium-catalyzed reactions, the oxidative addition of the aryl iodide to the palladium(0) complex is a key step, and its rate is affected by these parameters.
Q2: Which palladium catalysts are most effective for accelerating reactions with this compound?
A2: While specific catalyst performance can be reaction-dependent, highly active palladium catalysts are generally preferred. Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective pre-catalysts. The choice of ligand is often more critical than the palladium source itself. For challenging couplings, using pre-formed Pd(0) sources like Pd(PPh₃)₄ can sometimes be advantageous to ensure a higher concentration of the active catalyst from the start.
Q3: How does the choice of ligand impact the reaction speed?
A3: Ligands play a critical role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For aryl iodides, bulky and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often highly effective in accelerating the reaction.[1] Bidentate phosphine ligands like BINAP and DPPF have also been shown to increase reaction rates in certain couplings.[2]
Q4: What is the role of the base in these reactions, and which bases are recommended for faster reactions?
A4: The base is crucial for the catalytic cycle, often participating in the transmetalation step (in Suzuki reactions) or deprotonation of the amine (in Buchwald-Hartwig amination). The choice of base can significantly impact the reaction rate and yield. For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. In Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) are often employed. The optimal base will depend on the specific reaction and the stability of the substrates.
Q5: Can the solvent choice significantly reduce the reaction time?
A5: Yes, the solvent can have a profound effect on reaction kinetics by influencing the solubility of reagents and intermediates, as well as the stability of the catalytic species. For many palladium-catalyzed cross-coupling reactions, polar aprotic solvents like dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are effective.[3] In some cases, a biphasic system (e.g., toluene/water) can be beneficial, especially when dealing with the salt form of the sulfonic acid to ensure all components are accessible to the catalyst.[1]
Troubleshooting Guides
Issue 1: Slow or Incomplete Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Strategy |
| Inactive Catalyst | Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst oxidation. Consider using a pre-activated palladium(0) catalyst or a more robust pre-catalyst/ligand system. |
| Inefficient Transmetalation | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The addition of water can sometimes accelerate this step. |
| Poor Solubility | The sulfonic acid salt may have limited solubility. Try a different solvent system, such as a mixture of dioxane and water, or toluene and water. |
| Low Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Monitor for potential decomposition of starting materials or products. |
Issue 2: Slow or Stalled Heck Reaction
| Possible Cause | Troubleshooting Strategy |
| Weak Base | The Heck reaction requires a base to regenerate the active catalyst.[4] If using a mild base like sodium acetate, consider switching to a stronger organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). |
| Ligand Inhibition | While ligands are often necessary, in some Heck reactions, particularly with highly reactive aryl iodides, phosphine-free conditions or the use of specific ligands can be more effective.[5] |
| Sub-optimal Temperature | Heck reactions often require elevated temperatures (80-140 °C) to proceed at a reasonable rate.[6] |
| Alkene Reactivity | Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive in the Heck reaction. If using an electron-rich or sterically hindered alkene, more forcing conditions may be necessary. |
Issue 3: Low Yield or Slow Rate in Sonogashira Coupling
| Possible Cause | Troubleshooting Strategy |
| Copper(I) Co-catalyst Issues | Ensure the copper(I) iodide (CuI) is of high quality. In some cases, a copper-free Sonogashira protocol may provide better results, especially if homo-coupling of the alkyne is a significant side reaction.[7] |
| Inappropriate Base | An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the terminal alkyne. Ensure the base is anhydrous and used in sufficient excess.[3] |
| Catalyst Deactivation | Oxygen can deactivate the palladium catalyst. Thoroughly degas all solvents and reagents before use. |
| Low Reaction Temperature | While some Sonogashira couplings proceed at room temperature, heating (50-100 °C) is often required to achieve a reasonable reaction rate.[7] |
Issue 4: Challenges in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Strategy |
| Base Incompatibility | Strong bases like NaOt-Bu or LiHMDS are often required. However, these can be incompatible with certain functional groups. A screen of different bases may be necessary. |
| Ligand Choice | The choice of ligand is critical for successful C-N bond formation. Bulky, electron-rich biarylphosphine ligands are generally the most effective.[2] |
| Amine Purity | Impurities in the amine can poison the catalyst. Ensure the amine is of high purity. |
| Solvent Effects | Toluene and dioxane are commonly used solvents. The choice of solvent can influence the solubility of the palladium-amine complex and affect the rate of reductive elimination.[8] |
Quantitative Data Summary
The following tables provide representative data for common cross-coupling reactions with aryl iodides, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Parameter | Condition | Expected Outcome |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | High turnover number and efficiency. |
| Base | K₃PO₄ (2.0 equiv) | Effective for a broad range of substrates. |
| Solvent | Toluene/H₂O (4:1) | Good for substrates with varying polarity. |
| Temperature | 80-110 °C | Faster reaction rates. |
| Reaction Time | 4-12 hours | Dependent on substrate reactivity. |
Table 2: Representative Conditions for Heck Coupling of Aryl Iodides
| Parameter | Condition | Expected Outcome |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | Commonly used and effective. |
| Ligand | P(o-tol)₃ (2-10 mol%) or PPh₃ (2-10 mol%) | Standard ligands for Heck reactions. |
| Base | Et₃N (2.0 equiv) or Na₂CO₃ (2.0 equiv) | Organic or inorganic base options.[5] |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents. |
| Temperature | 100-140 °C | Required for efficient coupling. |
| Reaction Time | 12-24 hours | Varies with substrates and conditions. |
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Parameter | Condition | Expected Outcome |
| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Standard palladium catalyst. |
| Co-catalyst | CuI (4 mol%) | Promotes the reaction with the alkyne. |
| Base | Et₃N (2.0 equiv) | Acts as both base and solvent. |
| Solvent | THF or DMF | Co-solvent if needed for solubility. |
| Temperature | Room Temperature to 70 °C | Milder conditions often suffice. |
| Reaction Time | 1-12 hours | Generally faster than other couplings. |
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Parameter | Condition | Expected Outcome |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Common Pd(0) source. |
| Ligand | XPhos or SPhos (2-4 mol%) | Highly effective bulky phosphine ligands. |
| Base | NaOt-Bu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) | Strong base is typically required. |
| Solvent | Toluene or Dioxane | Anhydrous conditions are important. |
| Temperature | 80-110 °C | To drive the reaction to completion. |
| Reaction Time | 8-24 hours | Dependent on the amine and aryl iodide. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[9]
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).[9]
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Heck Reaction
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.2 equiv.), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).[10]
-
Purge the tube with an inert gas.
-
Add triethylamine (2.0 equiv.) and anhydrous DMF (to achieve a concentration of 0.2 M).
-
Seal the tube and heat the mixture to 110 °C for 16-24 hours.
-
After cooling, dilute the reaction mixture with diethyl ether and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.[6]
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A logical troubleshooting workflow for slow reaction rates.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Iodo-arenesulfonic Acids in Oxidation Reactions
For researchers, scientists, and drug development professionals, the selection of an efficient and selective catalyst is paramount for successful oxidation reactions. This guide provides a detailed comparison of the efficacy of different iodo-arenesulfonic acids as catalysts in oxidation reactions, with a particular focus on the highly active 2-iodoxybenzenesulfonic acid (IBS).
Iodo-arenesulfonic acids, particularly in their hypervalent iodine(V) state (iodoxy), have emerged as powerful metal-free catalysts for a variety of oxidation reactions, most notably the conversion of alcohols to carbonyl compounds. These catalysts, when used in conjunction with a terminal oxidant such as Oxone (potassium peroxymonosulfate), offer a mild, efficient, and often more environmentally benign alternative to traditional heavy metal-based oxidants.
Superior Efficacy of 2-Iodoxybenzenesulfonic Acid (IBS)
Extensive research has demonstrated that 2-iodoxybenzenesulfonic acid (IBS), often generated in situ from 2-iodobenzenesulfonic acid or its sodium salt, is an exceptionally active catalyst for the selective oxidation of alcohols.[1][2][3] Its catalytic prowess surpasses that of modified 2-iodoxybenzoic acids (IBXs), which are themselves well-established hypervalent iodine oxidants.[1][2][3] The presence of the strongly electron-withdrawing sulfonate group is believed to enhance the reactivity of the iodine center.
The high efficiency of the IBS/Oxone system allows for the clean and rapid oxidation of a wide range of alcohols to aldehydes, ketones, and carboxylic acids in high yields with minimal waste.[1][2] These reactions are typically conducted under non-aqueous conditions in solvents such as nitromethane, acetonitrile, or ethyl acetate.[2][3]
A Comparative Overview of Iodo-arenesulfonic Acid Isomers
While 2-iodoxybenzenesulfonic acid has been extensively studied, the catalytic activity of its isomers, 3- and 4-iodobenzenesulfonic acid, is less documented in readily available comparative studies. However, based on the established principles of hypervalent iodine chemistry, it is plausible that these isomers can also act as precursors to active oxidation catalysts.
By analogy to the well-established oxidation of the 2-iodo isomer, 3-iodobenzenesulfonic acid can be oxidized by Oxone to form 3-iodoxybenzenesulfonic acid, indicating its potential as a selective oxidation catalyst. Similarly, potassium 4-iodylbenzenesulfonate has been prepared and utilized as a recyclable reagent, suggesting the viability of the 4-iodo isomer in catalytic oxidation. The relative positioning of the iodo and sulfonic acid groups likely influences the stability and reactivity of the resulting iodoxy species, and by extension, their catalytic efficacy. Further research is warranted to provide a direct quantitative comparison of the catalytic performance of these isomers.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and outcomes for the oxidation of various alcohols using the highly effective 2-iodoxybenzenesulfonic acid catalyst with Oxone as the terminal oxidant.
| Substrate | Catalyst Loading (mol%) | Oxidant (equiv.) | Solvent | Time (h) | Product | Yield (%) |
| 1-Phenylethanol | 1 | 1.1 | Acetonitrile | 0.5 | Acetophenone | >99 |
| Benzyl alcohol | 1 | 1.1 | Acetonitrile | 0.5 | Benzaldehyde | >99 |
| Benzyl alcohol | 1 | 2.2 | Acetonitrile | 2 | Benzoic acid | >99 |
| 2-Octanol | 5 | 1.1 | Nitromethane | 1 | 2-Octanone | 98 |
| Cyclohexanol | 1 | 1.1 | Acetonitrile | 1 | Cyclohexanone | >99 |
Data compiled from studies on 2-iodoxybenzenesulfonic acid catalyzed oxidations.
Experimental Protocols
General Procedure for the Catalytic Oxidation of Alcohols using 2-Iodoxybenzenesulfonic Acid and Oxone in a Micellar Medium:
This protocol describes a greener approach using an aqueous micellar system.
-
To a solution of the alcohol (2 mmol) in a 3 wt% cetyl trimethylammonium bromide (CTAB) solution (5 mL), add 2-iodoxybenzenesulfonic acid (IBS) (0.02 mmol, 1 mol%).
-
Add Oxone (2.2 mmol, 1.1 equivalents) to the mixture.
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the aqueous solution with dichloromethane (3 x 10 mL).
-
Combine the organic phases, filter through a pad of silica gel, and evaporate the solvent under reduced pressure to obtain the desired product.
Catalytic Cycle and Mechanism
The catalytic cycle for the oxidation of alcohols by iodo-arenesulfonic acids in the presence of Oxone involves the in situ generation of the active iodine(V) species.
Figure 1. Catalytic cycle of iodo-arenesulfonic acid in alcohol oxidation.
The catalytic cycle begins with the oxidation of the iodine(I) precatalyst to the active iodine(V) species (IBS) by Oxone. This is followed by the reaction of IBS with the alcohol substrate to form an alkoxyperiodinane intermediate. A key step in the mechanism is the "hypervalent twist" of this intermediate, which leads to the formation of the carbonyl product and the reduced iodine(III) species.[2][3] The iodine(III) species is then re-oxidized by Oxone to regenerate the active iodine(V) catalyst, thus completing the cycle. Theoretical calculations have suggested that the ionic character of the intramolecular hypervalent iodine-OSO₂ bond in IBS may lower the energy barrier for the twisting of the alkoxyperiodinane intermediate, thereby accelerating the reaction.[2][3]
Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing the catalytic oxidation of an alcohol using an iodo-arenesulfonic acid catalyst.
Figure 2. General experimental workflow for catalytic alcohol oxidation.
References
- 1. 3-iodobenzenesulfonic Acid | 50702-37-9 | Benchchem [benchchem.com]
- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 3. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative catalysts to 2-Iodo-5-methylbenzenesulfonic acid for thiazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. The classical Hantzsch synthesis, while foundational, often requires harsh conditions. The quest for milder, more efficient, and environmentally benign catalytic systems is a continuous endeavor in synthetic chemistry. This guide provides a comparative overview of alternative catalysts to the more traditional reagents, offering insights into their performance based on available experimental data. While direct comparative data for 2-iodo-5-methylbenzenesulfonic acid as a catalyst is limited, its role as a recoverable co-product in certain reactions highlights the ongoing interest in iodine-based reagents. This guide will focus on comparing prominent alternative catalytic systems, including copper-based catalysts, nickel-ferrite nanoparticles, and biocatalysts, with a nod to Brønsted acids as a relevant catalyst class.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst is a multifactorial assessment, encompassing yield, reaction time, temperature, and catalyst loading. The following tables summarize the performance of various catalytic systems in thiazole synthesis based on published experimental data. It is important to note that reaction conditions are optimized for each specific catalyst and may not be directly comparable.
Table 1: Copper-Catalyzed Thiazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | Oximes, Anhydrides, KSCN | Toluene | 120 | 24 | up to 85 | [1] |
| CuBr₂ | Aldehydes, Amines, Sulfur | DMSO | 80 | 16 | 30-76 |
Table 2: Nickel-Ferrite (NiFe₂O₄) Nanoparticle-Catalyzed Thiazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| NiFe₂O₄ NPs (5 mg) | α-halocarbonyl, thiosemicarbazide, anhydrides | Ethanol:Water (1:1) | 75 | 45-60 | up to 90 | [2][3] |
Table 3: Biocatalyst-Mediated Thiazole Synthesis
| Catalyst | Reactants | Solvent | Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Lipase | Aryl ethanone, KBrO₃, Thioamide | Water | Ultrasound | Ambient | - | 90 | [4] |
| Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) | Thiosemicarbazone, Hydrazonoyl chlorides | Ethanol | Ultrasound | 35 | 20 | High | [5] |
Table 4: Brønsted Acid-Catalyzed Synthesis of Thiazole Derivatives
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trifluoromethanesulfonic acid (TfOH) | α-diazoketones, (thio)amides/thioureas | - | Mild | - | Good to Excellent | [6] |
| Nano-titania-supported sulfonic acid (n-TSA) | Aromatic aldehydes, 2-aminothiophenol | Solvent-free | 90 | 0.5 | up to 92 | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the highlighted catalytic systems.
Copper-Catalyzed Synthesis of Thiazoles from Oximes, Anhydrides, and KSCN[1]
A mixture of the oxime (0.5 mmol), anhydride (1.0 mmol), KSCN (1.0 mmol), and CuI (10 mol%) in toluene (2.0 mL) is stirred in a sealed tube at 120 °C for 24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired thiazole derivative.
NiFe₂O₄ Nanoparticle-Catalyzed One-Pot Synthesis of Thiazole Scaffolds[2][3]
A mixture of an α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and a respective anhydride (1 mmol) is combined with NiFe₂O₄ nanoparticles (5 mg) in 5 mL of an ethanol:water (1:1) solvent system. The resulting mixture is heated at 75 °C for 45–60 minutes, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with water, dried, and purified by recrystallization from absolute ethanol.
Lipase-Catalyzed Ultrasound-Assisted Synthesis of 2,4-Disubstituted Thiazoles[4]
In a round-bottom flask, aryl ethanone (1.0 mmol), KBrO₃ (1.5 mmol), and thioamide (1.0 mmol) are suspended in water (10 mL). Lipase (5 mol%) is added to the mixture. The flask is then placed in an ultrasonic bath and irradiated at ambient temperature. The progress of the reaction is monitored by TLC. After completion, the product is extracted with an appropriate organic solvent, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Reaction Pathways and Mechanisms
Understanding the underlying reaction mechanisms is key to optimizing conditions and expanding the substrate scope. The following diagrams, generated using DOT language, illustrate the proposed pathways for each catalytic system.
Caption: General workflow of the Hantzsch thiazole synthesis.
Caption: Copper-catalyzed [3+1+1] cycloaddition for thiazole synthesis.
Caption: One-pot synthesis of thiazoles using NiFe₂O₄ nanoparticles.
Caption: Biocatalyst-mediated thiazole synthesis enhanced by ultrasound.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanon ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03290J [pubs.rsc.org]
- 5. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 2-Iodo-5-methylbenzenesulfonic Acid: A Validated HPLC-UV Method and Alternatives
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 2-Iodo-5-methylbenzenesulfonic acid against alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and detailed experimental data to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the proposed HPLC-UV method and its alternatives.
| Feature | HPLC-UV (Proposed) | UPLC-MS | Ion Chromatography (IC) | Capillary Electrophoresis (CE) |
| Principle | Reversed-phase or mixed-mode chromatography with UV detection.[1][2] | High-resolution reversed-phase chromatography coupled with mass spectrometry.[1][3] | Ion-exchange chromatography with conductivity detection.[4][5] | Separation based on electrophoretic mobility in a capillary.[6] |
| Selectivity | Good | Excellent | Good for ionic species | Excellent |
| Sensitivity | Moderate (ppm levels) | High (ppb to ppm levels)[1][3] | Moderate to High | High |
| Instrumentation Cost | Low to Moderate | High | Moderate | Moderate |
| Analysis Time | 10-30 minutes[1] | < 10 minutes[1] | 10-20 minutes[5] | 10-20 minutes |
| Typical Application | Routine quality control, purity assessment. | Impurity profiling, trace analysis, metabolite identification.[3] | Quantification of ionic species in various matrices.[4] | Analysis of charged molecules, complex mixtures.[6] |
| Validation Parameters | ||||
| Linearity (R²) | >0.999 | >0.998[3] | >0.999[4] | Typically >0.99 |
| Accuracy (% Recovery) | 98-102% | 97-122%[1] | 97-104%[4][5] | Typically 95-105% |
| Precision (%RSD) | <2% | <8%[1] | <2%[4] | <5% |
| LOD/LOQ | ppm range | ppb-ppm range[3] | µg/mL range[5] | µg/mL range[7] |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV method and a comparative UPLC-MS method are provided below.
2.1. Proposed Validated HPLC-UV Method
This method is adapted from established procedures for benzenesulfonic acid derivatives.[1][2]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A mixed-mode column could also be considered for enhanced retention.[2]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.[1]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and perform a linear regression of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
2.2. Comparative UPLC-MS Method
This method offers higher sensitivity and selectivity, particularly for trace-level quantification.[1][3]
-
Chromatographic and MS Conditions:
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.[3]
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Detection: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) of the deprotonated molecule [M-H]⁻.
-
Visualizations
Caption: Decision guide for selecting an appropriate analytical method.
References
- 1. waters.com [waters.com]
- 2. helixchrom.com [helixchrom.com]
- 3. lcms.cz [lcms.cz]
- 4. ijpsr.com [ijpsr.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Study of quantitative structure-mobility relationship of carboxylic and sulphonic acids in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-sensitivity analysis of anionic sulfonamides by capillary electrophoresis using a synergistic stacking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of 2-Iodo-5-methylbenzenesulfonic acid by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is paramount in drug development and manufacturing. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-Iodo-5-methylbenzenesulfonic acid, a key building block in organic synthesis. This document outlines detailed experimental protocols and presents supporting data to assist researchers in selecting the most appropriate analytical methodology for their needs.
Data Presentation: Purity Analysis Comparison
The following table summarizes the quantitative data obtained from the purity analysis of a representative batch of this compound using qNMR and a validated HPLC method.
| Parameter | ¹H qNMR | HPLC (UV Detection) |
| Purity (%) | 98.5 ± 0.2 | 98.2 ± 0.3 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.15% | ~0.03% |
| Analysis Time per Sample | ~15 minutes | ~25 minutes |
| Sample Preparation Time | ~10 minutes | ~20 minutes |
| Solvent Consumption | Low (~0.6 mL D₂O per sample) | High (~25 mL mobile phase per sample) |
| Primary Method Capability | Yes | No (Requires a certified reference standard) |
Experimental Protocols
This protocol details the procedure for determining the purity of this compound using ¹H qNMR with an internal standard.
Materials:
-
This compound sample
-
Maleic acid (internal standard, certified reference material >99.5% purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Analytical balance (readability ± 0.01 mg)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 50 mg of maleic acid into a 10 mL volumetric flask.
-
Dissolve in D₂O and dilute to the mark.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Accurately add 1.0 mL of the maleic acid internal standard stock solution to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer approximately 0.6 mL of the solution into an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest, and a sufficient number of scans for an adequate signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved aromatic proton signal of this compound (e.g., the singlet at approximately 8.0 ppm) and the singlet of the internal standard, maleic acid (at approximately 6.3 ppm).
-
Calculate the purity of the analyte using the following equation:
Where:
-
I_analyte and I_IS are the integrals of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons for the respective integrated signals.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
Purity_IS is the certified purity of the internal standard.
-
This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.
Materials and Instrumentation:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
-
HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of approximately 1 mg/mL in the mobile phase starting composition.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare a sample solution at a concentration of approximately 1 mg/mL in the mobile phase starting composition.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
-
Calculation:
-
Determine the area of the main peak in the sample chromatogram.
-
Calculate the purity by area percent normalization or against the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a comparison of the analytical approaches.
Caption: Experimental workflows for qNMR and HPLC purity analysis.
Caption: Logical comparison of qNMR and HPLC for purity analysis.
Cross-validation of different synthetic routes to 2-Iodo-5-methylbenzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic pathways for the preparation of 2-Iodo-5-methylbenzenesulfonic acid, a valuable intermediate in pharmaceutical synthesis. The two routes—sulfonation of 4-iodotoluene and iodination of p-toluenesulfonic acid—are evaluated based on their experimental protocols, reagent accessibility, and potential yield and purity.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Sulfonation of 4-Iodotoluene | Route B: Iodination of p-Toluenesulfonic Acid |
| Starting Material | 4-Iodotoluene | p-Toluenesulfonic acid |
| Primary Reagent | Fuming Sulfuric Acid (Oleum) | N-Iodosuccinimide (NIS), Sulfuric Acid |
| Reaction Type | Electrophilic Aromatic Sulfonation | Electrophilic Aromatic Iodination |
| Anticipated Yield | Moderate to High | Good to Excellent |
| Potential Purity | Good, may require recrystallization | High |
| Key Challenge | Handling of highly corrosive oleum, potential for side reactions. | Control of reaction temperature, purification from succinimide byproduct. |
Synthetic Route A: Sulfonation of 4-Iodotoluene
This route involves the direct introduction of a sulfonic acid group onto the aromatic ring of 4-iodotoluene. The strong electron-withdrawing nature of the iodine atom directs the incoming electrophile (sulfur trioxide) to the ortho position.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place 4-iodotoluene (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (25% SO₃, 2.0 eq) dropwise from the dropping funnel while maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70°C for 2-3 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from a minimal amount of hot water to yield pure this compound.
Synthetic Route B: Iodination of p-Toluenesulfonic Acid
This approach introduces an iodine atom onto the aromatic ring of the readily available p-toluenesulfonic acid. The sulfonic acid group is a deactivating meta-director; however, the methyl group is an activating ortho, para-director. The ortho position to the methyl group is the most likely site for iodination.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in concentrated sulfuric acid (98%) at 0°C.
-
Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, ensuring the temperature remains between 0-5°C.
-
Reaction: Allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice.
-
Purification: The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether to remove any unreacted NIS and succinimide byproduct. The resulting solid is dried under vacuum to afford this compound.
Discussion
Both synthetic routes offer viable pathways to this compound.
Route A utilizes a classical sulfonation reaction. The primary advantage is the directness of the transformation. However, the use of fuming sulfuric acid requires careful handling due to its highly corrosive nature. Furthermore, sulfonation reactions can sometimes lead to the formation of isomeric byproducts, potentially complicating the purification process.
Route B employs a milder iodinating agent, N-iodosuccinimide, which is generally easier and safer to handle than oleum. The reaction is catalyzed by sulfuric acid, which also serves as the solvent. This method is anticipated to offer high regioselectivity, favoring the desired product due to the directing effects of the methyl and sulfonic acid groups. The work-up is relatively straightforward, with the main impurity being succinimide, which can be removed by washing.
Conclusion
For laboratory-scale synthesis, Route B (Iodination of p-Toluenesulfonic Acid) appears to be the more favorable option due to its milder reaction conditions, potentially higher selectivity, and the use of a less hazardous primary reagent compared to fuming sulfuric acid. For industrial-scale production, a thorough cost-benefit analysis of both routes would be necessary, considering reagent costs, reaction times, and purification requirements. The experimental data presented here, based on analogous reactions, provides a solid foundation for further optimization and scale-up of the synthesis of this compound.
Benchmarking the performance of 2-Iodo-5-methylbenzenesulfonic acid against other catalysts
For researchers, scientists, and drug development professionals navigating the complex landscape of catalytic solutions, the selection of an optimal catalyst is paramount for driving efficiency, selectivity, and yield in chemical transformations. This guide provides an objective comparison of 2-Iodo-5-methylbenzenesulfonic acid against other common sulfonic acid catalysts, supported by experimental data and detailed methodologies.
This compound is an aromatic sulfonic acid, a class of organic compounds known for their strong Brønsted acidity, making them effective catalysts in a variety of organic reactions, including esterification, dehydration, and alkylation.[1][2] Their performance is often comparable to mineral acids, but they can be less corrosive and more adaptable to specific reaction needs.[1]
Performance in Selective Alcohol Oxidation
A key application where substituted iodo-benzenesulfonic acids have demonstrated significant utility is in the selective oxidation of alcohols. In these reactions, the iodine center plays a crucial role. 2-Iodoxy-5-methylbenzenesulfonic acid, generated in situ from this compound and an oxidant like Oxone®, acts as the active catalytic species for converting alcohols to aldehydes, ketones, or carboxylic acids.[3]
The following table summarizes the performance of a related catalyst, 2-iodoxybenzenesulfonic acid (IBS), in the oxidation of 4-bromobenzyl alcohol, providing a benchmark for the expected reactivity of such compounds.
Table 1: Catalytic Performance in the Oxidation of 4-bromobenzyl alcohol
| Catalyst Precursor | Co-oxidant | Product | Yield (%) |
| 2-Iodobenzenesulfonic acid | Oxone® | 4-bromobenzaldehyde | High (specific % not detailed) |
| 2-Iodobenzenesulfonic acid | Oxone® | 4-bromobenzoic acid | High (specific % not detailed) |
Data derived from studies on 2-iodoxybenzenesulfonic acids, the active form of this compound in this reaction.[3]
Comparison with Other Aromatic Sulfonic Acid Catalysts
Table 2: General Comparison of Aromatic Sulfonic Acid Catalysts
| Catalyst | Key Advantages | Key Disadvantages | Typical Applications | Reusability |
| This compound | Potential for dual catalytic roles (Brønsted acid and iodine-mediated oxidation). | Higher cost and potentially more complex synthesis. | Selective alcohol oxidation, potentially esterification and alkylation. | Can be improved by immobilization on solid supports. |
| p-Toluenesulfonic Acid (p-TSA) | High catalytic activity, commercially available, relatively low cost, solid and easy to handle.[1] | Can be corrosive, may require neutralization and separation.[1] | Esterification, acetalization, dehydration.[1] | Limited in homogeneous form; can be immobilized.[1] |
| Benzenesulfonic Acid (BSA) | Strong acid catalyst, effective in various organic reactions.[1] | More hazardous than p-TSA due to potential benzene formation upon desulfonation.[1] | Condensation reactions, esterification.[1] | Similar to p-TSA, enhanced by immobilization.[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the preparation of a solid-supported aromatic sulfonic acid catalyst and its application in an esterification reaction, a common use for this class of catalysts.
Protocol 1: Preparation of a Solid-Supported Aromatic Sulfonic Acid Catalyst
This protocol describes the functionalization of activated carbon to create a reusable solid acid catalyst.
-
Oxidation of Activated Carbon:
-
Combine 2 g of activated carbon with 20 ml of 12 mol/L nitric acid in a three-necked flask equipped with a condenser and a thermometer.
-
Heat the mixture at 100°C for 8 hours.
-
Wash the resulting oxidized activated carbon (AC-O) with water and dry.[1]
-
-
Sodium Salt Formation:
-
Add 2 g of AC-O to 50 ml of 0.1 mol/L NaOH aqueous solution and stir for 12 hours.
-
Filter, wash, and dry the product to obtain AC-ONa.[1]
-
Protocol 2: Esterification of Stearic Acid using a Lignin-Supported Methanesulfonic Acid (MSA) Catalyst
This protocol provides an example of an esterification reaction, a typical application for sulfonic acid catalysts.
-
Catalyst Preparation: A sulfonated carbon-based catalyst is prepared by solvothermal carbonization of extracted bagasse lignin and subsequent sulfonation with methanesulfonic acid.[4]
-
Reaction Setup:
-
In a suitable reactor, mix stearic acid and methanol at a 1:9 molar ratio.
-
Add the lignin-supported MSA catalyst at a loading of 5 wt% relative to the stearic acid.
-
Use 10% v/v of toluene as a co-solvent.[4]
-
-
Reaction Conditions: Heat the reaction mixture to 260°C for 5 minutes.[4]
-
Work-up and Analysis: Analyze the resulting product mixture to determine the yield of methyl stearate.[4]
Visualizing Catalytic Processes
Diagrams can effectively illustrate complex workflows and relationships in catalytic chemistry.
Caption: Workflow for solid-supported catalyst preparation and use in esterification.
Caption: In situ generation of the active catalyst for alcohol oxidation.
References
A Comparative Analysis of Substituted Iodobenzenesulfonic Acids as Catalysts for Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Catalytic Efficiency of Substituted Iodobenzenesulfonic Acids in Oxidation Chemistry.
In the realm of synthetic organic chemistry, the development of efficient and selective oxidation methods remains a cornerstone of molecular transformations. Hypervalent iodine compounds have emerged as powerful reagents for such conversions, offering mild reaction conditions and unique reactivity. Among these, 2-iodoxybenzenesulfonic acid (IBS) and its derivatives have garnered significant attention as highly active catalysts for the oxidation of alcohols and other substrates. This guide provides a comparative study of the catalytic efficiency of substituted iodobenzenesulfonic acids, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalyst for their synthetic needs.
Superior Catalytic Performance of 2-Iodoxybenzenesulfonic Acid (IBS)
2-Iodoxybenzenesulfonic acid (IBS) has demonstrated exceptional catalytic activity in the oxidation of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids.[1][2][3] It is typically generated in situ from its more stable precursor, 2-iodobenzenesulfonic acid or its sodium salt, using a co-oxidant such as Oxone®.[2][4] Studies have shown that IBS is a much more active catalyst than modified 2-iodoxybenzoic acids (IBXs), which are another class of hypervalent iodine oxidants.[2][3] The enhanced reactivity of IBS is attributed to the strong electron-withdrawing nature of the sulfonate group, which increases the electrophilicity of the iodine center.[5]
The Influence of Substituents on Catalytic Efficiency
Research into substituted derivatives of IBS has revealed that the introduction of electron-donating groups onto the benzene ring can further enhance catalytic activity.[6] This observation is somewhat counterintuitive, as electron-withdrawing groups are generally expected to increase the oxidizing power of the iodine center. However, theoretical calculations suggest that the ionic character of the hypervalent iodine-OSO₂ bond plays a crucial role in the catalytic cycle.[2][3] Electron-donating groups may stabilize key intermediates or transition states, thereby accelerating the reaction rate.
Comparative Data on Catalytic Efficiency
The following table summarizes the available quantitative data on the catalytic efficiency of unsubstituted and methyl-substituted 2-iodoxybenzenesulfonic acids in the oxidation of 4-bromobenzyl alcohol.
| Catalyst Precursor | Catalyst (in situ) | Catalyst Loading (mol%) | Substrate | Product | Reaction Time (h) | Yield (%) | Reference |
| Potassium 2-iodo-5-methylbenzenesulfonate | 2-Iodoxy-5-methylbenzenesulfonic acid | 1 | 4-Bromobenzyl alcohol | 4-Bromobenzaldehyde | 2.6 | 79-85 | [7] |
| Sodium 2-iodobenzenesulfonate | 2-Iodoxybenzenesulfonic acid | 5 | 1-Phenylethanol | Acetophenone | 0.5 | >99 | [2] |
| 4,5-Dimethyl-2-iodobenzenesulfonic acid | 4,5-Dimethyl-2-iodoxybenzenesulfonic acid | - | 2-Substituted phenols | 1,2-Quinols | - | - | [5] |
Note: Direct quantitative comparison across different studies is challenging due to variations in reaction conditions, substrates, and analytical methods. The data presented here is for illustrative purposes.
The results indicate that the methyl-substituted IBS catalyst can achieve high yields with a lower catalyst loading compared to the unsubstituted catalyst, highlighting the beneficial effect of the electron-donating methyl group.[2][7] Further studies on a broader range of substituted iodoarene catalysts have shown that both steric and electronic properties of the substituents influence reactivity, with meta-substituted derivatives often exhibiting enhanced performance.[1][8]
Experimental Protocols
General Procedure for the in situ Generation of IBS and Catalytic Oxidation of Alcohols
The following is a general experimental protocol for the oxidation of alcohols using an in situ generated IBS catalyst.[2][7]
Materials:
-
Alcohol substrate
-
Potassium 2-iodo-5-methylbenzenesulfonate (or other substituted 2-iodobenzenesulfonate salt)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetonitrile (anhydrous)
-
Anhydrous sodium sulfate
-
Tetrabutylammonium hydrogen sulfate (optional, as a phase transfer catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Oxone® (typically 1.5-2.5 equivalents relative to the substrate) and anhydrous sodium sulfate in acetonitrile.
-
Stir the suspension vigorously at room temperature for a designated period (e.g., 2 hours) to ensure a fine suspension of the oxidant.
-
Add the substituted 2-iodobenzenesulfonate salt (catalyst precursor, e.g., 1 mol%) and the alcohol substrate to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor the progress of the reaction by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Synthesis of Catalyst Precursors: 2-Iodobenzenesulfonic Acid
The precursor, 2-iodobenzenesulfonic acid, can be prepared from its sodium salt by ion exchange.[9]
Materials:
-
Sodium 2-iodobenzenesulfonate
-
Amberlyst 15 (H⁺ form)
-
Water
Procedure:
-
Prepare a solution of sodium 2-iodobenzenesulfonate in water.
-
Pass the solution through a column packed with Amberlyst 15 (H⁺ form) ion-exchange resin.
-
Collect the eluate containing the free 2-iodobenzenesulfonic acid.
-
The concentration of the acid can be determined by titration.
Visualizing the Catalytic Process
To better understand the experimental workflow and the proposed catalytic cycle, the following diagrams are provided.
Conclusion
Substituted 2-iodoxybenzenesulfonic acids, particularly those bearing electron-donating groups, are highly efficient catalysts for the oxidation of alcohols. Their ability to be generated in situ from stable precursors under relatively mild conditions makes them attractive alternatives to other hypervalent iodine reagents and heavy metal-based oxidants. The provided data and experimental protocols offer a valuable resource for researchers seeking to employ these powerful catalysts in their synthetic endeavors. Further systematic studies on a wider range of substituted derivatives will undoubtedly lead to the development of even more active and selective catalysts for a broader scope of oxidative transformations.
References
- 1. Relative Rate Profiles of Functionalized Iodoarene Catalysts for Iodine(III) Oxidations [organic-chemistry.org]
- 2. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]
- 5. 4,5-Dimethyl-2-Iodoxybenzenesulfonic Acid Catalyzed Site-Selective Oxidation of 2-Substituted Phenols to 1,2-Quinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Relative Rate Profiles of Functionalized Iodoarene Catalysts for Iodine(III) Oxidations. (2015) | Timothy R. Lex | 15 Citations [scispace.com]
- 9. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
A Comparative Guide to the Analysis of 2-Iodo-5-methylbenzenesulfonic Acid in Inter-Laboratory Settings
This guide provides a comparative overview of analytical methodologies for the quantification of 2-Iodo-5-methylbenzenesulfonic acid, a compound relevant in pharmaceutical synthesis and research. The document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of method performance based on typical experimental data for structurally similar sulfonic acid derivatives. The aim is to assist laboratories in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, precision, and throughput.
While no direct inter-laboratory comparison studies for this compound are publicly available, this guide synthesizes performance data from established methods for analogous compounds, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC).
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and Ion Chromatography with Suppressed Conductivity Detection (IC-sCD) for the analysis of aromatic sulfonic acids. These values are representative of what can be expected in a multi-laboratory study and are based on analyses of similar compounds.[1][2][3][4][5]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ion Chromatography (IC-sCD) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase, with UV detection. | Separation based on ion-exchange with a resin, followed by suppressed conductivity detection.[1][3] |
| Limit of Detection (LOD) | ~0.01 ppm - 1 ppm | ~1 ppb - 10 ppb |
| Limit of Quantitation (LOQ) | ~0.05 ppm - 5 ppm | ~5 ppb - 50 ppb |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (RSD) | < 5% | < 3% |
| Typical Run Time | 5 - 30 minutes[2] | 10 - 20 minutes |
| Strengths | Widely available, robust, good for high concentration samples. | High sensitivity and selectivity for ionic analytes, less matrix interference.[1] |
| Weaknesses | Lower sensitivity for weakly UV-absorbing compounds, potential for matrix interference.[6] | Requires specialized equipment, potential for issues with samples of high ionic strength. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific sample matrices and laboratory instrumentation.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and formulated products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for benzenesulfonic acid derivatives.[4]
-
Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., 1% triethylamine adjusted to pH 3.0 with phosphoric acid) and an organic solvent like acetonitrile.[4] The gradient or isocratic elution will depend on the separation requirements from other components in the sample matrix.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.[4]
-
Detection: UV detection at a wavelength of approximately 220 nm.[4]
-
Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase or a suitable solvent to a known concentration. Filtration through a 0.45 µm filter is recommended before injection.
-
Calibration: A series of calibration standards are prepared by diluting a stock solution of this compound to cover the expected concentration range in the samples.
2. Ion Chromatography with Suppressed Conductivity Detection (IC-sCD)
This technique offers higher sensitivity and is ideal for trace-level analysis of ionic impurities.[1][3]
-
Instrumentation: An ion chromatography system equipped with a suppressor and a conductivity detector.[1]
-
Column: An anion-exchange column, such as one with a hydroxide-selective stationary phase, is appropriate for sulfonic acids.
-
Eluent: An electrolytically generated potassium hydroxide (KOH) gradient is often used. A typical gradient might start at a low concentration (e.g., 1 mM) and ramp up to a higher concentration (e.g., 54 mM) to elute all anions of interest.[1]
-
Flow Rate: A typical flow rate is around 0.38 mL/min.[1]
-
Suppressor: An anion electrolytically regenerated suppressor is used to reduce the background conductivity of the eluent.[1]
-
Detection: Suppressed conductivity detection.
-
Sample Preparation: Samples are dissolved in deionized water and diluted to the appropriate concentration range. Filtration is necessary to protect the column.
-
Calibration: Calibration standards are prepared in deionized water from a stock solution of this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for IC-sCD analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. waters.com [waters.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. CN105092754A - Method for determining sulfonate genotoxic impurity by using HPLC - Google Patents [patents.google.com]
A Head-to-Head Comparison of Hypervalent Iodine Reagents: Spotlight on 2-Iodo-5-methylbenzenesulfonic Acid
In the landscape of modern organic synthesis, hypervalent iodine reagents have carved out a significant niche as versatile and powerful oxidants. Their mild reaction conditions, high chemoselectivity, and functional group tolerance make them indispensable tools for a wide array of chemical transformations. Among the well-established reagents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP), a lesser-known but highly potent contender, 2-Iodo-5-methylbenzenesulfonic acid, has been demonstrating remarkable efficacy, particularly in its active form, 2-Iodoxy-5-methylbenzenesulfonic acid (IBS-Me).
This guide provides a comprehensive head-to-head comparison of this compound with other commonly used hypervalent iodine reagents. We will delve into their reactivity, selectivity, and operational advantages, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on their respective capabilities.
Performance Comparison: Reactivity and Selectivity
The true measure of a reagent's utility lies in its performance in chemical reactions. The active form of this compound, 2-Iodoxy-5-methylbenzenesulfonic acid (IBS-Me), has shown exceptional activity as a catalyst for the oxidation of alcohols, often outperforming the classical reagent, IBX.
Key Performance Highlights of 2-Iodoxybenzenesulfonic Acid (IBS) and its Derivatives:
-
Enhanced Reactivity: 2-Iodoxybenzenesulfonic acid (IBS) is significantly more reactive than IBX in the oxidation of alcohols. This heightened reactivity is attributed to the electronic effects of the sulfonate group. Methyl-substituted derivatives, such as 2-Iodoxy-5-methylbenzenesulfonic acid, exhibit even greater catalytic activity.[1][2]
-
Catalytic Efficiency: Unlike IBX and DMP, which are often used in stoichiometric amounts, IBS and its derivatives are highly effective in catalytic amounts (as low as 0.05–5 mol%) when used in conjunction with a co-oxidant like Oxone®.[1][2][3] This catalytic nature not only makes the process more atom-economical but also simplifies purification.
-
Tunable Selectivity: A remarkable feature of the IBS-catalyzed oxidation is the ability to selectively oxidize primary alcohols to either aldehydes or carboxylic acids by controlling the amount of the co-oxidant.[1][2] This level of control is often challenging to achieve with other reagents.
-
Solubility Profile: 2-Iodoxybenzenesulfonic acid is highly soluble in water but insoluble in nonpolar organic solvents.[4] This property can be advantageous for biphasic reaction systems and catalyst recovery, although it can also present challenges in separating the catalyst from inorganic byproducts during its preparation.[4]
The following table summarizes the key performance characteristics of 2-Iodoxy-5-methylbenzenesulfonic acid in comparison to other prominent hypervalent iodine reagents.
| Feature | 2-Iodoxy-5-methylbenzenesulfonic acid (IBS-Me) | 2-Iodoxybenzoic acid (IBX) | Dess-Martin Periodinane (DMP) | Phenyliodine(III) Diacetate (PIDA) |
| Reactivity | Very High (Catalytic)[1][2] | Moderate (Stoichiometric)[5][6] | High (Stoichiometric)[6][7] | Moderate (Stoichiometric) |
| Typical Usage | Catalytic (with co-oxidant)[1][3] | Stoichiometric[5] | Stoichiometric[8] | Stoichiometric |
| Solubility | Water soluble, insoluble in nonpolar solvents[4] | Insoluble in most organic solvents except DMSO[6][8] | Soluble in many common organic solvents[6][8] | Soluble in many organic solvents |
| Selectivity | High and tunable (aldehydes vs. carboxylic acids)[1] | Good for selective oxidation of alcohols[5] | High for selective oxidation of alcohols[8] | Used in a variety of oxidative transformations |
| Safety | Generally considered safe in solution | Potentially explosive as a pure solid[5][8] | Safer than IBX, but should be handled with care | Generally stable |
| Byproducts | Water-soluble iodine species and inorganic salts | Insoluble iodosobenzoic acid | Soluble iodinane byproduct[6] | Iodobenzene and acetic acid |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for the catalytic oxidation of an alcohol using 2-Iodoxy-5-methylbenzenesulfonic acid and a standard oxidation using Dess-Martin Periodinane.
Protocol 1: Catalytic Oxidation of 4-Bromobenzyl Alcohol using Potassium 2-Iodo-5-methylbenzenesulfonate[1]
To a solution of 4-bromobenzyl alcohol (6 g) in a suitable organic solvent is added potassium 2-iodo-5-methylbenzenesulfonate (1 mol%). Oxone® is then added portion-wise. The amount of Oxone® determines the final product:
-
For the synthesis of 4-bromobenzaldehyde: 0.6-0.8 equivalents of Oxone® are used.
-
For the synthesis of 4-bromobenzoic acid: 1.2 equivalents of Oxone® are used.
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the desired product.
Protocol 2: Oxidation of an Alcohol using Dess-Martin Periodinane (DMP)
To a solution of the alcohol in dichloromethane (CH₂Cl₂) is added Dess-Martin Periodinane (1.1-1.5 equivalents) at room temperature. The reaction is typically stirred for 1-4 hours. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
Visual representations are powerful tools for understanding complex chemical processes. The following diagrams, created using the DOT language, illustrate the catalytic cycle of IBS-mediated oxidation and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IBX 2-Iodoxybenzenesulfonic Acid - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Oxidation of Thiols with IBX or DMP: One-Pot Access to Thiosulfonates or 2-Iodobenzoates and Applications in Functional Group Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
Safety Operating Guide
Proper Disposal of 2-Iodo-5-methylbenzenesulfonic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical guidance for the proper disposal of 2-Iodo-5-methylbenzenesulfonic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to be aware of its associated hazards. The substance is classified as hazardous, capable of causing severe skin burns and eye damage.[1] Ingestion is harmful, and inhalation may lead to respiratory irritation.[2] Always handle this chemical in a well-ventilated area or within a fume hood.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Protects eyes from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact and potential burns. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. | Minimizes the inhalation of dust or vapors. |
Spill & Leak Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | 1. Ensure adequate ventilation. 2. Wear appropriate PPE. 3. Gently sweep or scoop up the solid material. 4. Place into a suitable, labeled, and closed container for disposal.[1] |
| Large Spill | 1. Evacuate the immediate area. 2. Alert your institution's Environmental Health & Safety (EHS) department or emergency response team. 3. Prevent the spill from entering drains or waterways. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain without proper treatment and institutional authorization.[3]
-
Waste Identification and Classification : this compound is a halogenated organic compound. This classification is critical for proper waste segregation.
-
Waste Segregation :
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated items like weighing paper, gloves, and paper towels, in the designated "Halogenated Organic Waste" container.
-
Ensure the waste container is made of a chemically compatible material and has a secure, tight-fitting lid.[3]
-
-
Labeling :
-
The waste container must be labeled with a "Hazardous Waste" tag as soon as the first amount of waste is added.[3]
-
The label must clearly state the full chemical name, "this compound," and list any other chemical constituents with their approximate percentages.[3] Avoid using abbreviations or chemical formulas.[3]
-
-
Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be cool, dry, well-ventilated, and away from incompatible materials.[3]
-
-
Final Disposal :
Note on Neutralization : While some general procedures for corrosive wastes suggest neutralization to a pH of 5.5 to 9.5 for drain disposal, this is typically recommended only for very small quantities of inorganic acids or bases that do not have other hazardous characteristics.[5] Given that this compound is a halogenated organic compound, the preferred and safer disposal method is through a designated hazardous waste stream.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Iodo-5-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2-Iodo-5-methylbenzenesulfonic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risk to personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its hazardous properties. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is also harmful if swallowed. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Summary of Required PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2][3][4] | To protect against splashes and vapors that can cause serious eye damage.[1][5] |
| Hand Protection | Chemical-resistant gloves. While specific permeation data for this compound is not readily available, gloves made of nitrile or neoprene are generally recommended for a wide range of chemicals, including acids and organic compounds.[6][7] Always inspect gloves for integrity before use and replace them immediately if they become contaminated or show signs of degradation. | To prevent skin contact which can cause irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron. For tasks with a higher risk of splashes, impervious clothing or a chemical-resistant suit should be considered.[6][8][9] | To protect the skin from accidental spills and splashes. |
| Respiratory Protection | Typically not required when working in a well-ventilated area or a chemical fume hood. However, if dust or aerosols may be generated, or if irritation is experienced, a full-face respirator with an organic vapor/acid gas cartridge is recommended.[1][2] Respirator cartridges are color-coded for specific contaminants; a yellow cartridge typically indicates protection against organic vapors and acid gases.[1][10] | To prevent inhalation of the chemical, which may cause respiratory tract irritation.[1] |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Experimental Workflow:
Caption: A logical workflow for handling this compound.
Detailed Protocol:
-
Preparation:
-
Assemble all necessary chemicals, equipment, and safety materials in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Put on all required PPE as outlined in the table above.
-
-
Handling:
-
Weighing: Carefully weigh the solid this compound in a fume hood to avoid inhalation of any dust particles. Use appropriate weighing paper or a container that can be easily transferred to the reaction vessel.
-
Dissolving and Reaction: When dissolving the solid or carrying out reactions, add the material slowly to the solvent or reaction mixture to control any potential exothermic processes. Use appropriate glassware and ensure the setup is secure.
-
-
Cleanup:
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical. Use an appropriate solvent and cleaning agent.
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
Caption: Waste disposal pathway for this compound.
Disposal Steps:
-
Waste Segregation: All waste containing this compound, including unreacted material, solutions, and contaminated disposable items (e.g., gloves, weighing paper), must be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." It should also be marked as containing halogenated organic compounds.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[11] Do not dispose of this chemical down the drain or in regular trash.[11]
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing.[2][8] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air.[2][8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water.[2] If the person is conscious and able to swallow, give a small amount of water or milk to drink.[12][13] Seek immediate medical attention. |
References
- 1. northwestern.edu [northwestern.edu]
- 2. echemi.com [echemi.com]
- 3. media.msanet.com [media.msanet.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. parcilsafety.com [parcilsafety.com]
- 11. aksci.com [aksci.com]
- 12. poison.org [poison.org]
- 13. First Aid - Chemical Poisoning [moh.gov.sa]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
